Telmisartan Amide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N5O/c1-4-9-30-36-31-21(2)18-24(33-35-27-12-7-8-13-28(27)37(33)3)19-29(31)38(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)32(34)39/h5-8,10-19H,4,9,20H2,1-3H3,(H2,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIWQMXHIQDCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238604 | |
| Record name | Telmisartan amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915124-86-6 | |
| Record name | Telmisartan amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915124866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELMISARTAN AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C9IQ6NHUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Telmisartan Amide: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telmisartan Amide, a derivative of the widely prescribed antihypertensive drug Telmisartan, is a subject of growing interest within the scientific community. As an angiotensin II receptor antagonist, it shares the therapeutic potential of its parent compound in managing hypertension and cardiovascular diseases.[1] This technical guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, and inferred mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development purposes.
Chemical Structure and Identification
This compound is chemically designated as 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzamide.[2][3] It is also recognized as Telmisartan EP Impurity F.[2] The molecule is characterized by a central biphenyl moiety linked to two benzimidazole rings and a terminal carboxamide group.[1]
Molecular Formula: C₃₃H₃₁N₅O[2][4]
Molecular Weight: 513.63 g/mol [2][4]
Synonyms:
-
[1,1'-Biphenyl]-2-carboxamide, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[5]
-
4'-[(1,7'-Dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazol-3'-yl)methyl]-2-biphenylcarboxamide[5]
-
Telmisartan Impurity F[2]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profiling. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Appearance | White to Off-White Solid | [4][6] |
| Melting Point | 149-151 °C | [6] |
| Boiling Point (Predicted) | 794.2 ± 70.0 °C | [6] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1][6] |
| pKa (Predicted) | 15.84 ± 0.50 | [1][6] |
| Solubility | Slightly soluble in DMSO and Methanol.[1][4][6] |
Mechanism of Action
As a derivative of Telmisartan, this compound is presumed to exert its pharmacological effects primarily through the antagonism of the Angiotensin II Type 1 Receptor (AT₁R).[1] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in blood pressure regulation. By blocking the AT₁ receptor, this compound would inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Furthermore, the parent compound, Telmisartan, is known to be a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. This dual mechanism of action may contribute to protective effects against vascular and renal damage. It is plausible that this compound retains some of this PPAR-γ agonistic activity.
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the proposed mechanism of action of this compound.
Experimental Protocols
The following section details methodologies for the synthesis and characterization of this compound, based on established procedures for Telmisartan and its derivatives.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process, culminating in the amidation of a Telmisartan precursor. A plausible synthetic route is outlined below.
Protocol:
-
Synthesis of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole: This key intermediate can be prepared by the condensation of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine in the presence of a condensing agent such as phosphorus oxychloride in a suitable solvent like xylene. The reaction mixture is typically heated under reflux, followed by neutralization and purification.
-
N-Alkylation: The benzimidazole intermediate is then alkylated with methyl 4'-(bromomethyl)biphenyl-2-carboxylate in the presence of a base such as potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is generally carried out at room temperature to slightly elevated temperatures.
-
Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid (Telmisartan) using a base like sodium hydroxide in a mixture of water and an alcohol.
-
Amidation: The final step involves the conversion of the carboxylic acid group of Telmisartan to the primary amide. This can be achieved through various standard amidation procedures, such as activation of the carboxylic acid with a coupling agent (e.g., HATU, HBTU) followed by reaction with an ammonia source.
Characterization Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of approximately 295 nm.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a component of it.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Analysis: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The characteristic peaks for the aromatic protons, the methyl and propyl groups, and the amide protons would be identified.
Mass Spectrometry (MS):
-
Ionization Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: The mass spectrum would be acquired to determine the molecular weight of this compound. The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This compound presents a compelling subject for further investigation in the field of cardiovascular drug discovery. Its structural similarity to Telmisartan suggests a comparable mechanism of action with the potential for modified physicochemical and pharmacokinetic properties. The information and protocols provided in this guide offer a foundational resource for researchers to explore the synthesis, characterization, and biological activity of this promising compound. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. This compound CAS#: 915124-86-6 [m.chemicalbook.com]
- 2. This compound | C33H31N5O | CID 11978018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 915124-86-6 | LGC Standards [lgcstandards.com]
- 4. allmpus.com [allmpus.com]
- 5. CAS 915124-86-6: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 915124-86-6 [chemicalbook.com]
An In-depth Technical Guide to the Formation Mechanism of Telmisartan Impurity F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telmisartan is a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension. As with any active pharmaceutical ingredient (API), understanding its impurity profile is critical for ensuring drug safety and efficacy. Telmisartan Impurity F, chemically identified as Telmisartan Amide, is a known impurity that can arise during the manufacturing process or upon degradation of the drug product. This technical guide provides a comprehensive overview of the formation mechanism of Telmisartan Impurity F, supported by available scientific literature.
Telmisartan Impurity F (this compound)
-
Chemical Name: 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1'-biphenyl]-2-carboxamide[1]
-
Molecular Formula: C₃₃H₃₁N₅O[1]
-
CAS Number: 915124-86-6[1]
Core Formation Mechanism
The formation of Telmisartan Impurity F involves the conversion of the carboxylic acid functional group of Telmisartan into a primary amide. This transformation is not a typical synthetic route impurity but rather a degradation product that can form under specific stress conditions, particularly in the presence of a nitrogen source.
Forced degradation studies have demonstrated that Telmisartan is susceptible to degradation under acidic, alkaline, and oxidative conditions[2][3][4][5][6]. The presence of ammonia or ammonium ions in the reaction environment is a critical factor for the formation of this compound. One plausible source of ammonia is the use of ammonium acetate in the mobile phase during chromatographic analysis or potential contamination in reagents or the manufacturing environment[3][7].
The proposed mechanism for the formation of Telmisartan Impurity F is a nucleophilic acyl substitution reaction where the carboxylic acid of Telmisartan is activated and then attacked by ammonia.
Proposed Signaling Pathway for Telmisartan Impurity F Formation
Caption: Proposed reaction pathway for the formation of Telmisartan Impurity F.
Quantitative Data from Forced Degradation Studies
While specific quantitative data for the formation of Telmisartan Impurity F is not extensively available in the public domain, forced degradation studies on Telmisartan provide insights into the conditions that could lead to its formation. The following tables summarize the percentage of Telmisartan degradation observed under various stress conditions. This degradation of the parent drug creates the potential for the formation of various impurities, including Impurity F, especially if a nitrogen source is present.
Table 1: Summary of Telmisartan Degradation under Various Stress Conditions
| Stress Condition | Concentration of Stress Agent | Temperature | Duration | Degradation of Telmisartan (%) | Reference |
| Acidic | 0.1 N HCl | 60°C | 4 hours | 6.24 | [2][5] |
| Acidic | 0.1 M HCl | 80°C | 8 hours | ~30 | [3] |
| Alkaline | 0.1 N NaOH | 60°C | 4 hours | 11.69 | [2][5] |
| Alkaline | 0.1 M NaOH | 80°C | 8 hours | ~60 | [3] |
| Oxidative | 3% H₂O₂ | 60°C | 4 hours | 14.51 | [2][5] |
| Oxidative | 30% H₂O₂ | Room Temp. | 2 days | Significant Degradation | [3] |
| Thermal | Dry Heat | 60°C | 48 hours | 14.9 | [2][5] |
| Photolytic | UV Light | Ambient | 48 hours | 14.77 | [2][5] |
Experimental Protocols
Detailed experimental protocols from cited literature for conducting forced degradation studies on Telmisartan are provided below. These protocols can be adapted to investigate the formation of Telmisartan Impurity F by incorporating a nitrogen source and utilizing appropriate analytical methods for its detection and quantification.
Acid Degradation Study
-
Procedure: Accurately weigh 10 mg of Telmisartan bulk drug and transfer it to a 10 ml volumetric flask. Dissolve the drug in a few drops of methanol and then make up the volume with 0.1 N HCl. Reflux the solution for 5 hours at 70°C in a water bath. Withdraw samples at regular intervals, neutralize with a suitable base, and dilute with a suitable solvent (e.g., methanol) for analysis[6].
-
Alternative Procedure: A solution of Telmisartan (100 µg/ml) in 0.1 N HCl is heated at 60°C for 4 hours. Samples are withdrawn at intervals, neutralized with 0.1 N NaOH, and then analyzed[2].
Alkaline Degradation Study
-
Procedure: Prepare a 0.1 N NaOH solution. Accurately weigh 10 mg of Telmisartan and dissolve it in 10 ml of 0.1 N NaOH in a volumetric flask. Reflux the solution for 5 hours at 70°C. Withdraw samples hourly, neutralize with a suitable acid, and dilute with methanol for analysis[6].
-
Alternative Procedure: A solution of Telmisartan (100 µg/ml) in 0.1 N NaOH is heated at 60°C for 4 hours. Samples are withdrawn at intervals, neutralized with 0.1 N HCl, and then analyzed[2][5].
Oxidative Degradation Study
-
Procedure: Subject a solution of Telmisartan to a 3% v/v solution of hydrogen peroxide. Heat the solution at 60°C for 4 hours. Withdraw samples at different time intervals for analysis[5].
-
Alternative Procedure: Dissolve Telmisartan at a concentration of 3 mg/mL in 30% H₂O₂ and keep it at room temperature for two days[3].
Workflow for Forced Degradation and Analysis
Caption: General experimental workflow for studying the formation of Telmisartan Impurity F.
Conclusion
The formation of Telmisartan Impurity F (this compound) is a degradation process that is likely to occur under acidic or basic stress conditions in the presence of an ammonia source. While the precise reaction kinetics and yields for the formation of this specific impurity are not well-documented in publicly available literature, the known instability of Telmisartan under these conditions highlights the potential for its formation. For drug development and quality control professionals, it is crucial to consider the potential for ammonia contamination in raw materials, solvents, and the manufacturing environment to mitigate the formation of this impurity. Further studies focusing on the controlled degradation of Telmisartan in the presence of varying concentrations of ammonia under different pH and temperature conditions would be beneficial to fully elucidate the formation mechanism and establish appropriate control strategies.
References
- 1. Telmisartan EP Impurity F | 915124-86-6 | SynZeal [synzeal.com]
- 2. Forced Degradation Studies for Telmisartan and Hydrochlorothiazide - ProQuest [proquest.com]
- 3. longdom.org [longdom.org]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacological Profile of Telmisartan and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telmisartan is a potent, long-acting, non-peptide antagonist of the Angiotensin II type 1 (AT1) receptor, widely prescribed for the management of hypertension.[1][2] Beyond its primary role within the Renin-Angiotensin-Aldosterone System (RAAS), telmisartan exhibits a unique dual mechanism of action, functioning as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][4] This distinct pharmacological profile suggests potential therapeutic benefits in metabolic disorders, positioning telmisartan as a compound of significant interest in cardiovascular and metabolic research.[5][6] This guide provides a comprehensive overview of the pharmacological properties of telmisartan and its related compounds, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used for its characterization.
Mechanism of Action
Angiotensin II Receptor (AT1) Antagonism
Telmisartan exerts its primary antihypertensive effect by selectively and insurmountably blocking the AT1 receptor.[4][7] Angiotensin II is the principal pressor agent of the RAAS, mediating effects such as vasoconstriction, aldosterone synthesis and release, cardiac stimulation, and renal sodium reabsorption.[7] Telmisartan demonstrates a very high binding affinity for the AT1 receptor, which is over 3,000 times greater than its affinity for the AT2 receptor.[3][7] By blocking the binding of angiotensin II to the AT1 receptor, telmisartan inhibits these pressor effects, leading to vasodilation and a reduction in blood pressure.[1][4] This action is independent of the pathways for angiotensin II synthesis and, unlike ACE inhibitors, does not affect the response to bradykinin.[7]
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Partial Agonism
Uniquely among Angiotensin II Receptor Blockers (ARBs), telmisartan also functions as a partial agonist of PPAR-γ, a nuclear hormone receptor that is a central regulator of glucose and lipid metabolism.[3][8][9] Cellular transactivation assays show that telmisartan achieves 25-30% of the maximal receptor activation seen with full PPAR-γ agonists like thiazolidinediones.[9] This partial agonism is believed to contribute to beneficial metabolic effects, such as improved insulin sensitivity, without inducing the side effects associated with full agonists.[6] The structural basis for this partial activation involves a unique binding mode within the receptor's ligand-binding domain, leading to a less stable conformation of helix 12 and consequently, attenuated coactivator recruitment compared to full agonists.[10]
Pharmacodynamic Profile
Receptor Binding Affinity
Telmisartan's efficacy is rooted in its strong and durable binding to the AT1 receptor. In vitro studies have demonstrated that telmisartan has the strongest binding affinity and slowest dissociation rate from the AT1 receptor among several tested ARBs, suggesting a long-lasting and potent antagonistic effect.[11]
| Parameter | Telmisartan | Candesartan | Olmesartan | Valsartan | Losartan | EXP3174 | Source |
| pKi | 8.19 ± 0.04 | 8.61 ± 0.21 | - | 7.65 ± 0.12 | 7.17 ± 0.07 | - | [12][13] |
| Dissociation Half-Life (min) | 213 | 133 | 166 | 70 | 67 | 81 | [11] |
| Kd (nM) | 1.7 | - | - | - | - | - | [14] |
| Table 1: Comparative AT1 Receptor Binding Affinities of Various ARBs. pKi represents the negative logarithm of the inhibition constant (Ki). EXP3174 is the active metabolite of losartan. |
In Vivo Effects
In clinical and preclinical studies, oral administration of telmisartan results in a slow onset but marked and sustained reduction in blood pressure.[15] In spontaneously hypertensive rats, hypotensive effects begin to peak at 12 hours and are still observable at 72 hours post-administration.[15] In human volunteers, a single 80 mg dose of telmisartan inhibits the pressor response to an intravenous infusion of angiotensin II by approximately 90% at peak concentration, with about 40% inhibition persisting for 24 hours.[16]
Pharmacokinetic Profile
Telmisartan is characterized by nonlinear pharmacokinetics, a long terminal half-life, and extensive distribution.[7]
| Parameter | Value | Source |
| Time to Peak (Tmax) | 0.5 - 2 hours | [7][17] |
| Absolute Bioavailability | 42% (40 mg dose), 58% (160 mg dose) | [3][7] |
| Plasma Protein Binding | >99.5% (mainly albumin and α1-acid glycoprotein) | [3][7][18] |
| Volume of Distribution (Vd) | ~500 Liters | [3][7] |
| Metabolism | Conjugation to inactive acylglucuronide | [1][7][18] |
| Primary Excretion Route | Feces (>97%, via biliary excretion) | [3][18] |
| Terminal Elimination Half-Life (T½) | Approximately 24 hours | [3][7] |
| Total Plasma Clearance | >800 mL/min | [7] |
| Table 2: Summary of Key Pharmacokinetic Parameters of Telmisartan. |
The pharmacokinetics of orally administered telmisartan are nonlinear over the 20-160 mg dose range, with disproportionately large increases in plasma concentration (Cmax) and area under the curve (AUC) with increasing doses.[7] The cytochrome P450 (CYP) enzyme system is not involved in its metabolism, reducing the potential for certain drug-drug interactions.[1][7]
Telmisartan Related Compounds
The pharmacological profile of telmisartan also encompasses its metabolites, impurities, and synthetic derivatives developed for research purposes.
Metabolites
Telmisartan is metabolized in the liver via conjugation to form an acylglucuronide. This glucuronide of the parent compound is the only metabolite identified in human plasma and urine and is pharmacologically inactive.[7][16][18]
Impurities and Degradation Products
During synthesis and storage, various process-related impurities and degradation products can arise. Stability-indicating analytical methods are crucial for their detection and quantification.[19][20] Forced degradation studies show that telmisartan degrades significantly under acidic, alkaline, and oxidative stress conditions, while being relatively stable to neutral, thermal, and photolytic stress.[21][22]
Synthetic Derivatives
To explore novel biological activities, synthetic derivatives of telmisartan have been developed. For instance, modifying the carboxylic acid group by coupling it with aliphatic amines has produced alkylamine derivatives.[23][24] These derivatives were designed to reduce affinity for the AT1 receptor while potentially enhancing other properties, such as anticancer activity.[23][25]
| Compound | Description | AT1 Receptor Affinity (IC50) | Source |
| Telmisartan | Parent Compound | 3.7 nM | [23] |
| Compound 8 | Alkylamine Derivative | ~0.6 µM (600 nM) | [23] |
| Table 3: Comparison of AT1 Receptor Affinity between Telmisartan and a Synthetic Derivative. |
Key Experimental Protocols
Radioligand Binding Assay for AT1 Receptor Affinity
This assay is fundamental for determining the binding affinity (Ki, Kd) of telmisartan and related compounds to the AT1 receptor.
Methodology Outline:
-
Receptor Preparation: Membranes are prepared from cells expressing the AT1 receptor, such as rat vascular smooth muscle cells (RVSMC) or transiently transfected COS-7 cells.[12][13][14]
-
Assay Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-telmisartan) and varying concentrations of the unlabeled competitor compound (the drug being tested).[14]
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition curves are generated, and IC50 values (the concentration of competitor that inhibits 50% of specific binding) are determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Stability-Indicating HPLC Method
This method is used to separate and quantify telmisartan from its degradation products, proving the stability of the drug under various stress conditions.
Methodology Outline:
-
Forced Degradation: Bulk telmisartan is subjected to stress conditions as per ICH guidelines, including acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 30% H₂O₂), heat, and light.[19][21][26]
-
Chromatography:
-
Column: A reverse-phase column, such as a C8 or C18, is typically used.[19]
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.05% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is common.[19]
-
Detection: Eluents are monitored using a UV detector at a suitable wavelength, such as 230 nm or 290 nm.[19]
-
-
Sample Preparation: Stressed and non-stressed samples are accurately weighed, dissolved in a suitable solvent (e.g., methanol), and diluted to a known concentration.[27]
-
Analysis and Validation: The method is validated for specificity, linearity, accuracy, and precision. Specificity is confirmed by demonstrating that the peaks for degradation products are well-resolved from the main telmisartan peak.
Conclusion
Telmisartan possesses a multifaceted pharmacological profile defined by its highly potent and selective AT1 receptor antagonism and its unique partial agonism of PPAR-γ. Its pharmacokinetic properties, particularly its long 24-hour half-life, contribute to sustained efficacy with once-daily dosing. The primary metabolite is pharmacologically inactive, and the parent drug is cleared mainly through biliary excretion. Research into related compounds, including synthetic derivatives, is opening new avenues for therapeutic applications beyond hypertension. The established experimental protocols for receptor binding and stability analysis provide a robust framework for the continued investigation and development of telmisartan and its analogues. This comprehensive profile underscores telmisartan's importance as a valuable tool for researchers in cardiovascular and metabolic drug discovery.
References
- 1. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mrmed.in [mrmed.in]
- 3. Telmisartan - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Telmisartan? [synapse.patsnap.com]
- 5. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Telmisartan, a dual ARB/partial PPAR-γ agonist, protects myocardium from ischaemic reperfusion injury in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. O-28: Molecular basis for the insurmountable AT-1 receptor antagonism of telmisartan - ProQuest [proquest.com]
- 15. Pharmacokinetic-pharmacodynamic modeling of telmisartan using an indirect response model in spontaneously hypertensive rats - Hao - Acta Pharmacologica Sinica [chinaphar.com]
- 16. drugs.com [drugs.com]
- 17. Pharmacokinetics of orally and intravenously administered telmisartan in healthy young and elderly volunteers and in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Absorption, metabolism, and excretion of intravenously and orally administered [14C]telmisartan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemmethod.com [chemmethod.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. longdom.org [longdom.org]
- 22. rroij.com [rroij.com]
- 23. ar.iiarjournals.org [ar.iiarjournals.org]
- 24. Synthesis and Biological Evaluation of Telmisartan Alkylamine Derivatives as Potential Anticancer Agents | Anticancer Research [ar.iiarjournals.org]
- 25. Synthesis and Biological Evaluation of Telmisartan Alkylamine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
In Silico Prediction of Telmisartan Amide Toxicity: A Technical Guide
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Telmisartan Amide, a known process impurity and metabolite of the angiotensin II receptor blocker Telmisartan, requires a thorough toxicological evaluation to ensure patient safety.[1][2][3] This guide outlines the application of in silico toxicology prediction methodologies to assess the potential hazards associated with this compound. By leveraging computational models, we can anticipate potential toxicities such as genotoxicity, hepatotoxicity, cardiotoxicity, and reproductive toxicity early in the drug development lifecycle. This document details the regulatory context, predictive methodologies, a hypothetical toxicity profile based on structural analysis, and standard experimental protocols for subsequent in vitro verification.
Introduction and Regulatory Framework
This compound (CAS: 915124-86-6) is identified as "Telmisartan Impurity F" in the European Pharmacopoeia (EP).[1][2] As an impurity in an active pharmaceutical ingredient (API), its potential toxicity must be assessed and controlled. The International Council for Harmonisation (ICH) M7 guideline provides a framework for managing DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[4][5] This guideline advocates for the use of computational toxicology assessments, specifically requiring predictions from two complementary methodologies: one expert rule-based and one statistical-based.[4] This in silico approach serves as a primary screen to classify impurities and guide subsequent testing and control strategies.
In Silico Prediction Methodologies
The cornerstone of modern computational toxicology for pharmaceutical impurities involves a combination of expert knowledge-based systems and statistical Quantitative Structure-Activity Relationship (QSAR) models.
Expert Rule-Based Systems (e.g., Derek Nexus)
These systems utilize a knowledge base of "structural alerts," which are molecular substructures (toxicophores) linked to specific toxicological hazards.[6][7] When a query chemical like this compound is analyzed, the software identifies any known toxicophores within its structure. The prediction is transparent, providing reasoning and references that allow for expert review.[6][8] Derek Nexus can predict a wide range of endpoints including mutagenicity, carcinogenicity, hepatotoxicity, and teratogenicity.[6][7]
Statistical-Based Systems (e.g., Sarah Nexus)
Statistical models are built by training machine learning algorithms on large datasets of chemicals with known experimental toxicity data (e.g., results from the Ames bacterial reverse mutation assay).[5][9][10] Sarah Nexus, for instance, fragments the structures in its training set and associates each fragment with the mutagenicity result of the parent compound.[5][10] This allows it to make a prediction for a new compound based on the statistical distribution of positive and negative results for the fragments it contains.[10]
Quantitative Structure-Activity Relationship (QSAR) Models
For other toxicity endpoints like cardiotoxicity or repeat-dose organ toxicity, QSAR models are employed.[11][12] These models establish a mathematical relationship between the chemical structure and a specific toxicological effect.[13] By analyzing a training set of compounds, these models can predict the toxicity of new chemicals, providing a valuable screening tool where specific rule-based alerts may not exist.[11][12]
Predicted Toxicity Profile of this compound
The following sections present a hypothetical toxicity profile for this compound based on its chemical structure and knowledge of the parent drug, Telmisartan. These predictions would need to be confirmed by dedicated in silico modeling and subsequent in vitro testing.
Genotoxicity / Mutagenicity
The chemical structure of this compound contains multiple benzimidazole and aromatic rings. Aromatic amides can sometimes be associated with mutagenicity alerts in expert systems.[14] Therefore, a thorough evaluation is critical.
| Endpoint | Prediction Tool | Predicted Outcome | Rationale / Structural Alert |
| Bacterial Mutagenicity | Derek Nexus (Expert Rule-Based) | Plausible | The presence of a complex polycyclic aromatic structure with multiple nitrogen atoms and an amide functional group may trigger structural alerts related to aromatic amines or amides.[14] |
| Bacterial Mutagenicity | Sarah Nexus (Statistical-Based) | Equivocal to Negative | The overall structure may be dissimilar to the majority of compounds in the training set, leading to lower confidence. However, without a strong, well-defined mutagenic fragment, a negative prediction is possible. |
| Overall ICH M7 Class | (Hypothetical) | Class 3 | Based on a plausible alert from an expert system and an equivocal statistical prediction, this compound would be treated as a mutagenic impurity, requiring control based on an acceptable intake. |
Hepatotoxicity
The parent drug, Telmisartan, has not been linked to direct hepatotoxicity and has even shown protective effects against liver injury in some non-clinical models.[15][16][17] However, it is contraindicated in patients with severe hepatic impairment.[17]
| Endpoint | Prediction Tool | Predicted Outcome | Rationale |
| Drug-Induced Liver Injury | QSAR Model / Derek Nexus | Low Concern | The structural similarity to Telmisartan, which has a low risk of hepatotoxicity, suggests the amide impurity would also have a low potential for liver injury.[17][18] |
Cardiotoxicity
Telmisartan has been investigated for its effects on the heart, often demonstrating protective effects against cardiotoxicity induced by other agents.[19][20][21]
| Endpoint | Prediction Tool | Predicted Outcome | Rationale |
| hERG Channel Inhibition | QSAR Model | Low Probability | The parent compound is not associated with significant cardiotoxic effects like QT prolongation. The amide impurity is unlikely to gain significant affinity for cardiac ion channels.[11] |
| General Cardiotoxicity | QSAR Model | Low Probability | Based on the profile of the parent drug, direct cardiotoxicity is not expected.[19][20] |
Reproductive and Developmental Toxicity
The parent drug, Telmisartan, is classified as a reproductive toxicant.[22] Drugs that act on the renin-angiotensin system are known to cause fetal and neonatal morbidity when used during pregnancy.[23]
| Endpoint | Prediction Tool | Predicted Outcome | Rationale / Structural Alert |
| Teratogenicity | Derek Nexus (Expert Rule-Based) | Plausible to Probable | The core structure is shared with Telmisartan, a known reproductive toxicant. The mechanism is likely related to the pharmacological target, but a structural alert for this class of compounds would be expected.[6][22] |
Experimental Protocols for Verification
In silico predictions must be followed by targeted experimental verification, particularly for critical endpoints like genotoxicity.
Protocol: Bacterial Reverse Mutation (Ames) Test
This assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Dose Selection: Perform an initial range-finding study to determine the appropriate concentration range. The main experiment should include a minimum of five analysable concentrations, with the highest concentration being 5000 µ g/plate or the limit of solubility/toxicity.
-
Assay Procedure (Plate Incorporation Method):
-
To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (or solvent control), and 0.5 mL of the S9 mix (or buffer for non-activation arms).
-
Vortex briefly and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control (typically a 2-fold or greater increase).
Protocol: In Vitro hERG Assay
This assay assesses the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key indicator of potential for QT interval prolongation and Torsades de Pointes arrhythmia.
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells).
-
Electrophysiology: Employ the patch-clamp technique (manual or automated) in the whole-cell configuration to measure hERG current.
-
Test Conditions: Maintain cells at a physiological temperature (e.g., 35-37°C).
-
Procedure:
-
Establish a stable baseline hERG current recording.
-
Apply the vehicle control to the cell for a set period to ensure no effect on the current.
-
Apply increasing concentrations of this compound to the cell, allowing the current to reach a steady state at each concentration.
-
Apply a known positive control (e.g., E-4031, dofetilide) at the end of the experiment to confirm channel block.
-
-
Data Analysis: Measure the hERG tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the concentration-response data to a suitable equation (e.g., Hill equation).
Workflows and Pathway Visualizations
The following diagrams illustrate the workflows and potential mechanisms relevant to the toxicological assessment of this compound.
Caption: ICH M7 workflow for mutagenic impurity assessment.
Caption: General workflow for in silico toxicity prediction.
Caption: Simplified pathway of oxidative stress-induced toxicity.
Conclusion
The in silico assessment of this compound suggests a potential concern for genotoxicity and reproductive toxicity, primarily based on structural alerts and the profile of the parent API. The risk of hepatotoxicity and cardiotoxicity appears to be low. This computational analysis provides a critical, data-driven foundation for prioritizing further experimental studies. An Ames test is strongly recommended to definitively classify the mutagenic potential of this compound and inform the development of an appropriate control strategy to ensure the safety and quality of the final Telmisartan drug product.
References
- 1. This compound | C33H31N5O | CID 11978018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Telmisartan EP Impurity F | 915124-86-6 | SynZeal [synzeal.com]
- 3. scbt.com [scbt.com]
- 4. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 5. teses.usp.br [teses.usp.br]
- 6. lhasalimited.org [lhasalimited.org]
- 7. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 8. In silico metabolism and toxicity prediction using a knowledge-based approach [pharmacia.pensoft.net]
- 9. Sarah Nexus Version 3.3 Mutagenicity QMRF | Lhasa Limited [lhasalimited.org]
- 10. lhasalimited.org [lhasalimited.org]
- 11. Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vegahub.eu [vegahub.eu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Therapeutic role of telmisartan against acetaminophen hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Telmisartan ameliorates carbon tetrachloride-induced acute hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Severe drug-induced liver injury from acipimox and telmisartan co-administration: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of the impact of rosuvastatin and telmisartan in doxorubicin-induced acute cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protective effects of telmisartan against acute doxorubicin-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of telmisartan in limiting the cardiotoxic effect of daunorubicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmacopoeia.com [pharmacopoeia.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
Telmisartan Degradation Pathways: A Technical Guide to Amide Impurity Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the degradation pathways of telmisartan, with a specific focus on the formation of its amide impurity, a critical aspect in the quality control and stability testing of this widely used antihypertensive drug. This document provides a comprehensive overview of the chemical reactions, stress conditions, and analytical methodologies relevant to the formation of this impurity, supplemented with detailed experimental protocols and visual representations of the underlying pathways.
Introduction to Telmisartan and its Amide Impurity
Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension. Its chemical structure, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid, features a carboxylic acid group that is susceptible to chemical transformation under various conditions, leading to the formation of impurities.
One of the key process-related and degradation impurities is the telmisartan amide impurity , also identified as Telmisartan EP Impurity F and USP Telmisartan Related Compound F . The formation of this impurity is a concern in the manufacturing and storage of telmisartan as it represents a deviation from the active pharmaceutical ingredient (API) and needs to be monitored and controlled within acceptable limits as per regulatory guidelines.[1]
Chemical Structure of this compound Impurity:
-
Chemical Name: 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1'-biphenyl]-2-carboxamide[2]
-
CAS Number: 915124-86-6[2]
-
Molecular Formula: C₃₃H₃₁N₅O[2]
-
Molecular Weight: 513.63 g/mol [3]
Degradation Pathways Leading to Amide Impurity
The formation of the this compound impurity primarily involves the conversion of the carboxylic acid moiety of the telmisartan molecule into a primary amide. While specific mechanistic studies on this transformation in telmisartan are not extensively detailed in the public domain, the pathway can be inferred from general organic chemistry principles and the conditions under which this impurity is observed during forced degradation studies.
The most probable pathway is a dehydration reaction involving the carboxylic acid group and a source of ammonia or an amine. This could potentially occur under thermal stress or in the presence of certain reagents.
Below is a proposed logical pathway for the formation of the this compound impurity.
Caption: Proposed logical pathway for the formation of this compound Impurity.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Telmisartan has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][5]
Summary of Degradation Behavior
The formation of the amide impurity, along with other degradation products, has been observed under multiple stress conditions. The following table summarizes the typical conditions employed in forced degradation studies of telmisartan and the observed degradation.
| Stress Condition | Reagents and Conditions | Observed Degradation of Telmisartan | Reference(s) |
| Acidic Hydrolysis | 0.1 M HCl, heated at 80°C for 8 hours | Significant degradation (~30%) | [4] |
| Alkaline Hydrolysis | 0.1 M NaOH, heated at 80°C for 8 hours | Significant degradation (~60%), faster than acidic hydrolysis | [4] |
| Oxidative Degradation | 3% or 30% H₂O₂, room temperature for up to 2 days | Significant degradation | [4][6] |
| Photolytic Degradation | Exposure to sunlight (60,000-70,000 lux) for 2 days | Generally stable, but one study reported a photolytic degradation product under photo-acidic conditions.[1][4] | [1][4] |
| Thermal Degradation | Solid drug subjected to 50°C for 60 days | Generally stable | [4] |
Note: The percentage of degradation can vary depending on the specific experimental conditions.
While these studies confirm the formation of various degradants, specific quantitative data for the amide impurity is often not reported individually. However, the presence of "Impurity-II" (this compound) is noted in comprehensive impurity profiling studies.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of degradation studies. Below are representative experimental protocols compiled from various sources for conducting forced degradation of telmisartan.
General Preparation of Telmisartan Stock Solution
A stock solution of telmisartan is typically prepared by dissolving an accurately weighed amount of the drug substance in a suitable solvent, such as methanol, to achieve a concentration of approximately 1 mg/mL.[6]
Forced Degradation Procedures
-
Acidic Degradation:
-
To 1 mL of the telmisartan stock solution, add 1 mL of 1 M HCl.
-
Reflux the mixture at 80°C for a specified period (e.g., 8 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M NaOH.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).[6]
-
-
Alkaline Degradation:
-
To 1 mL of the telmisartan stock solution, add 1 mL of 0.1 M NaOH.
-
Reflux the mixture at 80°C for a specified period (e.g., 8 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.[4]
-
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Expose the telmisartan stock solution (in a transparent container) to direct sunlight or a photostability chamber for a specified duration (e.g., 2 days).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution with the mobile phase to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Keep the solid telmisartan drug substance in a petri dish in a hot air oven at a specified temperature (e.g., 50°C) for an extended period (e.g., 60 days).
-
After the exposure period, dissolve an accurately weighed amount of the stressed solid in a suitable solvent and dilute to a final concentration for analysis.
-
Analytical Method for Impurity Profiling
A stability-indicating HPLC or UPLC method is essential for separating telmisartan from its degradation products, including the amide impurity.
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C8 or C18 (e.g., Symmetry Shield RP8, 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Reference:[4]
The following diagram illustrates a general experimental workflow for forced degradation studies of telmisartan.
Caption: General workflow for conducting forced degradation studies of telmisartan.
Conclusion
The formation of the this compound impurity is a critical consideration in the development and quality control of telmisartan-containing products. Understanding the degradation pathways and having robust analytical methods to detect and quantify this impurity is essential for ensuring the safety and efficacy of the drug. This technical guide provides a foundational understanding of the degradation processes, with a focus on the amide impurity, and offers detailed experimental protocols to aid researchers and drug development professionals in their stability and impurity profiling studies. Further research into the precise mechanistic details of amide formation would be beneficial for developing mitigation strategies during drug formulation and storage.
References
- 1. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. chemmethod.com [chemmethod.com]
- 5. longdom.org [longdom.org]
- 6. rroij.com [rroij.com]
An In-depth Technical Guide to the Identification and Characterization of Telmisartan Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telmisartan Amide, identified as a potential impurity and related compound of the angiotensin II receptor blocker Telmisartan, requires thorough identification and characterization to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the necessary methodologies for the definitive identification, structural elucidation, and stability profiling of this compound. Detailed experimental protocols for synthesis, spectroscopic analysis (NMR, MS, IR), and chromatographic separation are presented. Furthermore, this document outlines forced degradation studies to assess the stability of this compound under various stress conditions. A potential signaling pathway involving Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is also discussed, given the known activity of the parent compound, Telmisartan. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. As with any pharmaceutical compound, the presence of impurities in the drug substance can impact its safety and efficacy. This compound has been identified as a related substance to Telmisartan, specifically as Telmisartan EP Impurity F and a USP related compound.[1][2] Its chemical name is 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1'-biphenyl]-2-carboxamide.[2] A thorough characterization of this compound is crucial for quality control during the manufacturing process of Telmisartan and for understanding its potential biological activities.
This guide provides a detailed framework for the identification and characterization of this compound, encompassing its synthesis, physicochemical properties, and stability profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior.
| Property | Value | Reference |
| Chemical Name | 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1'-biphenyl]-2-carboxamide | [2] |
| Synonyms | Telmisartan EP Impurity F, Telmisartan USP Related Compound | [1][2] |
| CAS Number | 915124-86-6 | [2] |
| Molecular Formula | C₃₃H₃₁N₅O | [2] |
| Molecular Weight | 513.63 g/mol | [3] |
| Appearance | Off-White Solid | [3] |
| Solubility | Soluble in Methanol, DMSO | [3] |
| Storage | 2-8 °C | [3] |
Synthesis of this compound
This compound can be synthesized from Telmisartan through an amidation reaction. The general workflow for the synthesis and purification is outlined below.
Experimental Protocol: Synthesis of this compound
-
Activation of Telmisartan: Dissolve Telmisartan in a suitable anhydrous solvent (e.g., dichloromethane). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or a chlorinating agent like thionyl chloride at 0°C. Stir the reaction mixture for 2-4 hours at room temperature.
-
Amidation: To the activated Telmisartan solution, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a base (e.g., triethylamine), dropwise at 0°C. Allow the reaction to proceed at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Spectroscopic and Chromatographic Characterization
The definitive identification of this compound requires a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for the separation of this compound from Telmisartan and other potential degradation products.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a gradient or isocratic mode. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 296 nm |
| Column Temperature | 30°C |
Spectroscopic Data
The structural elucidation of this compound is achieved through the analysis of its NMR, Mass, and IR spectra. While specific data is proprietary to manufacturers, the expected spectral characteristics are outlined in the tables below.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl and benzimidazole rings, the methylene protons of the benzyl group, the propyl chain protons, and the methyl groups. The amide protons would likely appear as a broad singlet. |
| ¹³C NMR | Carbon signals for the aromatic rings, the benzimidazole core, the methylene carbon, the propyl chain carbons, the methyl carbons, and a characteristic signal for the amide carbonyl carbon. |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | Expected m/z Values | Fragmentation Pattern |
| ESI+ | [M+H]⁺ at m/z 514.3 | The fragmentation pattern is expected to show characteristic losses of the amide group, cleavage of the benzyl-benzimidazole bond, and fragmentation of the benzimidazole rings. |
Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | ~3400-3200 (two bands for primary amide) |
| C-H stretch (aromatic) | ~3100-3000 |
| C-H stretch (aliphatic) | ~2960-2850 |
| C=O stretch (amide I) | ~1680-1630 |
| N-H bend (amide II) | ~1640-1550 |
| C=N and C=C stretch (aromatic) | ~1600-1450 |
Forced Degradation Studies
To evaluate the stability of this compound, forced degradation studies should be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols for Forced Degradation
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid and heat at 80°C for a specified period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide and heat at 80°C for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to a temperature of 60°C in a controlled oven.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.
Samples from each stress condition should be analyzed at appropriate time points using the validated stability-indicating HPLC method to determine the extent of degradation.
Table 5: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 80°C | Potential for degradation. |
| Base Hydrolysis | 0.1 M NaOH, 80°C | Potential for significant degradation.[4] |
| Oxidation | 3% H₂O₂, Room Temp | Potential for degradation.[4] |
| Thermal | 60°C | Expected to be relatively stable.[4] |
| Photolytic | UV/Visible Light | Expected to be relatively stable.[4] |
Potential Signaling Pathway Involvement
Telmisartan has been shown to act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[5] It is plausible that this compound, due to its structural similarity to Telmisartan, may also interact with this signaling pathway.
The activation of PPARγ by a ligand like Telmisartan (and potentially this compound) leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as PPAR Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This signaling cascade plays a crucial role in adipogenesis, insulin sensitization, and lipid metabolism. Further investigation into the interaction of this compound with PPARγ is warranted to fully understand its biological activity profile.
Conclusion
The comprehensive identification and characterization of this compound are imperative for ensuring the quality and safety of Telmisartan drug products. This technical guide has provided a detailed framework of the necessary experimental protocols for synthesis, spectroscopic and chromatographic analysis, and forced degradation studies. The presented tables and diagrams serve as a practical resource for researchers and drug development professionals involved in the analysis of Telmisartan and its related compounds. Further studies are recommended to elucidate the specific biological activities of this compound, particularly its potential interaction with the PPARγ signaling pathway.
References
- 1. Distinct properties of telmisartan on agonistic activities for peroxisome proliferator-activated receptor γ among clinically used angiotensin II receptor blockers: drug-target interaction analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C33H31N5O | CID 11978018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of PPAR-γ in the neuroprotective and anti-inflammatory effects of angiotensin type 1 receptor inhibition: effects of the receptor antagonist telmisartan and receptor deletion in a mouse MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Telmisartan Process Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB), exhibits a dual mechanism of action by also acting as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ). The manufacturing process of Telmisartan can result in the formation of various process-related impurities. While regulatory bodies maintain strict limits on the levels of these impurities, a comprehensive understanding of their specific biological activities is often lacking in public literature. This technical guide provides a detailed overview of the known biological activities of Telmisartan, outlines the key process impurities, and presents detailed experimental protocols to enable the assessment of their biological activity. The primary focus is on the evaluation of activity at the angiotensin II type 1 (AT1) receptor and the PPARγ receptor. This guide is intended to be a valuable resource for researchers and professionals involved in the development, quality control, and safety assessment of Telmisartan.
Introduction to the Biological Activities of Telmisartan
Telmisartan's primary therapeutic effect is derived from its high affinity and selective antagonism of the angiotensin II type 1 (AT1) receptor.[1][2] This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2] The binding of Telmisartan to the AT1 receptor is characterized by a slow dissociation rate, contributing to its long-lasting antihypertensive effect.[3]
In addition to its AT1 receptor blockade, Telmisartan has been shown to possess partial agonist activity at the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[5] This dual action of Telmisartan may contribute to beneficial metabolic effects beyond its primary antihypertensive function.[2][6]
Known Process Impurities of Telmisartan
The synthesis of Telmisartan can lead to the formation of several process-related impurities. These are structurally similar to the parent molecule and may arise from starting materials, intermediates, or side reactions. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several official impurities. A non-exhaustive list of common Telmisartan impurities is provided in Table 1.
Table 1: Common Process Impurities of Telmisartan
| Impurity Name | Structure | CAS Number | Molecular Formula |
| Telmisartan EP Impurity A | 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | 152628-02-9 | C₁₉H₂₀N₄ |
| Telmisartan EP Impurity B | 4'-[[7-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | 1026353-20-7 | C₃₃H₃₀N₄O₂ |
| Telmisartan EP Impurity C | tert-Butyl 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1′-biphenyl]-2-carboxylate | 144702-26-1 | C₃₇H₃₈N₄O₂ |
| Telmisartan Dimer Impurity | Not specified | 884330-14-7 | C₄₆H₃₈N₄O₄ |
| Telmisartan EP Impurity G | Not specified | 144702-27-2 | C₃₃H₂₉N₅ |
| Telmisartan Chloro Impurity | Not specified | 885045-90-9 | C₃₃H₂₉ClN₄O₂ |
Biological Activity of Telmisartan Derivatives (as a proxy for Impurities)
Direct public data on the biological activity of specific Telmisartan process impurities is scarce. However, studies on synthesized derivatives of Telmisartan can provide valuable insights into the structure-activity relationships (SAR) and potential biological activities of these impurities.
A study on alkylamine derivatives of Telmisartan evaluated their AT1 receptor binding affinity and cytotoxic effects on cancer cell lines.[7][8] The data from this study, summarized in Table 2, suggests that modifications to the carboxylic acid group of Telmisartan can significantly impact its biological activity.
Table 2: Biological Activity of Telmisartan and its Alkylamine Derivatives
| Compound | AT1 Receptor Binding (EC₅₀, nM) | Cytotoxicity (EC₅₀, µM) in MDA-MB-231 cells |
| Telmisartan | 3.7 | 89 |
| Derivative 8 | ~8.5 (calculated) | 11-29 |
Data extracted from a study on Telmisartan derivatives as potential anticancer agents.[7][9]
These findings suggest that impurities with alterations at the carboxylic acid moiety may exhibit reduced AT1 receptor affinity but could possess other biological activities.
Furthermore, a structure-activity relationship study on Telmisartan's components for PPARγ activation revealed that the benzimidazole core and the biphenylcarboxylic acid moiety are crucial for its activity.[10][11] This suggests that impurities retaining these core structures may also interact with the PPARγ receptor.
Experimental Protocols for Assessing Biological Activity
To facilitate the biological evaluation of Telmisartan process impurities, detailed protocols for key in vitro assays are provided below.
AT1 Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human AT1 receptor (e.g., HEK293 or CHO cells).
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of the test compound (impurity).
-
Add a fixed concentration of a suitable radioligand, such as [³H]-Telmisartan or [¹²⁵I]-Angiotensin II.
-
For non-specific binding determination, add a high concentration of an unlabeled AT1 receptor antagonist (e.g., unlabeled Telmisartan).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for AT1 Receptor Radioligand Binding Assay.
PPARγ Transactivation Assay (Luciferase Reporter)
This cell-based assay measures the ability of a test compound to activate the PPARγ receptor, leading to the expression of a reporter gene (luciferase).
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or COS-7) in appropriate growth medium.
-
Co-transfect the cells with two plasmids:
-
An expression vector for a fusion protein containing the ligand-binding domain (LBD) of human PPARγ and the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
A third plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, seed the cells into a 96-well plate.
-
Treat the cells with various concentrations of the test compound (impurity).
-
Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
If a normalization vector was used, measure the activity of the second reporter.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.
-
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Telmisartan EP Impurity C | 144702-26-1 | SynZeal [synzeal.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. alentris.org [alentris.org]
- 6. veeprho.com [veeprho.com]
- 7. Telmisartan EP Impurity A | 152628-02-9 [chemicea.com]
- 8. biochemjournal.com [biochemjournal.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Characterization of new PPARgamma agonists: analysis of telmisartan's structural components - PubMed [pubmed.ncbi.nlm.nih.gov]
Telmisartan Amide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telmisartan Amide, also known as Telmisartan EP Impurity F, is a significant compound in the pharmaceutical analysis of Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension. As a primary impurity, its identification, synthesis, and characterization are crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of this compound, including its chemical properties, analytical methodologies for its detection and quantification, and the biological context provided by its parent compound, Telmisartan.
Chemical and Physical Data
The fundamental properties of this compound are summarized below. This data is essential for its identification and characterization in a laboratory setting.
| Property | Value |
| CAS Number | 915124-86-6[1] |
| Molecular Formula | C₃₃H₃₁N₅O[1] |
| Molecular Weight | 513.63 g/mol [1] |
| IUPAC Name | 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1'-biphenyl]-2-carboxamide |
| Synonyms | Telmisartan EP Impurity F, this compound (USP)[2] |
| Appearance | Off-White Solid[1] |
| Solubility | Soluble in Methanol and DMSO[1] |
| Storage | 2-8 °C[1] |
Experimental Protocols
Accurate detection and quantification of this compound are critical in the quality control of Telmisartan drug substance and product. Below are outlines of typical experimental protocols employed.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A stability-indicating reverse-phase HPLC (RP-HPLC) method is commonly developed to separate Telmisartan from its process-related impurities and degradation products, including this compound.
-
Objective: To develop a sensitive, specific, precise, and accurate stability-indicating RP-HPLC method for the determination of related substances in Telmisartan.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector.
-
Column: A common choice is a C8 or C18 column (e.g., Symmetry Shield RP8, 150 mm x 4.6 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Detection Wavelength: 230 nm.[3]
-
Column Temperature: 25 °C.[3]
-
Sample Preparation: The sample is prepared by dissolving the Telmisartan drug substance in a suitable diluent, such as methanol, to a final concentration of about 300 µg/mL.[3]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3] The LOD and LOQ for Telmisartan impurities are typically in the range of 0.01% and 0.03% (w/w), respectively.[3]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.
-
Objective: To assess the stability of Telmisartan under various stress conditions and to ensure that the analytical method can separate the drug from its degradation products.
-
Stress Conditions:
-
Analysis: The stressed samples are analyzed by the validated HPLC method to identify and quantify any degradation products formed. Telmisartan has been found to degrade significantly under acidic, basic, and oxidative conditions.[4]
Characterization of this compound
As a reference standard, this compound is supplied with a comprehensive Certificate of Analysis (CoA) which includes data from various analytical techniques to confirm its structure and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.
-
Purity by HPLC: Typically reported to be >95%.[1]
Biological Activity and Signaling Pathways (Context from Telmisartan)
Currently, there is a lack of specific biological activity data for this compound in the public domain. Its primary relevance is as a pharmaceutical impurity. The conversion of the carboxylic acid group of Telmisartan to an amide is expected to significantly alter its biological activity, as the carboxyl group is crucial for the binding of Telmisartan to the AT1 receptor.
To provide context, the established signaling pathways of the parent drug, Telmisartan, are described below.
Telmisartan exhibits a dual mechanism of action: it is a selective blocker of the angiotensin II type 1 (AT1) receptor and a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[]
Renin-Angiotensin System (RAS) Blockade
Telmisartan competitively inhibits the binding of angiotensin II to the AT1 receptor, which leads to the relaxation of blood vessels and a reduction in blood pressure.
References
Methodological & Application
Application Note: A Stability-Indicating HPLC-UV Method for the Determination of Telmisartan and its Process-Related Impurities, Including Telmisartan Amide
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of Telmisartan and its related impurities, including Telmisartan Amide. This method is designed for use in quality control and stability studies of bulk drug substances and pharmaceutical formulations.
Introduction
Telmisartan is an angiotensin II receptor antagonist widely used in the management of hypertension.[1] During its synthesis and storage, various process-related impurities and degradation products can arise. One such potential impurity is this compound. To ensure the safety and efficacy of the drug product, a validated, stability-indicating analytical method capable of separating and quantifying Telmisartan from its impurities is crucial. This document provides a comprehensive protocol for the development and validation of such a method, following ICH guidelines.[2][3]
Analytical Method
A simple, precise, and accurate RP-HPLC method was developed for the determination of Telmisartan and its related substances.
Chromatographic Conditions
The separation was achieved using a C8 column with a gradient elution of a mobile phase consisting of a buffer and an organic modifier.
| Parameter | Condition |
| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm)[4] |
| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 230 nm[4][5] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (Telmisartan): Accurately weigh about 25 mg of Telmisartan working standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up to the volume with the diluent to obtain a concentration of 1000 µg/mL.
Standard Solution for Assay: Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent to obtain a final concentration of 100 µg/mL.
Spiked Sample Solution (for Validation): Prepare a solution of Telmisartan at the working concentration (e.g., 100 µg/mL) and spike it with known amounts of this compound and other potential impurities at the desired concentration levels (e.g., corresponding to the reporting threshold, identification threshold, and qualification threshold as per ICH guidelines).
Forced Degradation Studies Protocol
Forced degradation studies were performed on Telmisartan to demonstrate the stability-indicating nature of the method.[5][6] A sample concentration of 1 mg/mL of Telmisartan was used for these studies.
-
Acid Hydrolysis: The drug solution was treated with 0.1 M HCl at 80°C for 8 hours.[5]
-
Base Hydrolysis: The drug solution was treated with 0.1 M NaOH at 80°C for 8 hours.[5]
-
Oxidative Degradation: The drug solution was treated with 30% H₂O₂ at room temperature for 2 days.[5]
-
Thermal Degradation: The solid drug was kept in an oven at 60°C for 48 hours.[7]
-
Photolytic Degradation: The solid drug and a solution of the drug in acetonitrile (2 mg/mL) were exposed to sunlight (60,000-70,000 lux) for 2 days.[5]
After the specified time, the stressed samples were withdrawn, neutralized (in the case of acid and base hydrolysis), and diluted with the diluent to the target concentration before injection into the HPLC system.
Method Validation Summary
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]
System Suitability
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor (Telmisartan) | Not more than 2.0[1] | 1.1 |
| Theoretical Plates (Telmisartan) | Not less than 2000 | > 5000 |
| %RSD of Peak Areas (n=6) | Not more than 2.0%[1] | < 1.0% |
Linearity
The linearity of the method was evaluated by analyzing a series of solutions containing Telmisartan and this compound at concentrations ranging from the LOQ to 150% of the working concentration.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Telmisartan | 10 - 150[5] | > 0.999 |
| This compound | 0.1 - 5 | > 0.998 |
Accuracy (Recovery)
The accuracy of the method was determined by analyzing spiked samples at three different concentration levels (80%, 100%, and 120%).
| Analyte | Spiked Level | Mean Recovery (%) | %RSD |
| Telmisartan | 80%, 100%, 120% | 99.5% - 101.5% | < 2.0% |
| This compound | 80%, 100%, 120% | 98.0% - 102.0% | < 2.0% |
Precision
Precision was evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | Analyte | %RSD (n=6) |
| Repeatability | Telmisartan | < 1.0% |
| This compound | < 2.0% | |
| Intermediate Precision | Telmisartan | < 1.5% |
| This compound | < 2.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Analyte | LOD (% w/w) | LOQ (% w/w) |
| Telmisartan | 0.01[4] | 0.03[4] |
| This compound | 0.01 | 0.03 |
Visualizations
Figure 1: HPLC Method Development Workflow
References
Application Note: Quantification of Telmisartan Amide Impurity in Bulk Drug using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is Telmisartan Amide (4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1'-biphenyl]-2-carboxamide), also known as Telmisartan EP Impurity F.[2][3][4]
This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantification of this compound in bulk telmisartan drug substance. The method is designed to be compliant with International Council for Harmonisation (ICH) guidelines for analytical method validation, ensuring accuracy, precision, and reliability.[1][5][6]
Experimental Protocol
Materials and Reagents
-
Telmisartan Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)[7]
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)[7]
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is recommended for this analysis.
2.2.1. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18, 100 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
2.2.2. Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 45 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
Table 2: MRM Transitions for Telmisartan and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Telmisartan | 515.2 | 276.1 | 150 | 35 |
| This compound | 514.3 | 275.1 | 150 | 38 |
Preparation of Solutions
2.3.1. Standard Stock Solution (100 µg/mL)
Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.
2.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from the Limit of Quantification (LOQ) to 200% of the specification limit for the impurity.
2.3.3. Sample Solution (1 mg/mL)
Accurately weigh and dissolve approximately 25 mg of the telmisartan bulk drug sample in 25 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Method Validation Summary
The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[6] The validation parameters are summarized below.
Table 3: Summary of Method Validation Data
| Parameter | Result |
| Specificity | No interference from Telmisartan or other impurities at the retention time of this compound. |
| Linearity (r²) | > 0.999 |
| Range | LOQ to 1.5 µg/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 95.2% - 103.5% |
| Precision (% RSD) | < 5% |
| Solution Stability | Stable for 24 hours at room temperature. |
Results and Discussion
The developed LC-MS method provides excellent sensitivity and selectivity for the quantification of this compound in bulk drug. The chromatographic conditions ensure good separation of the impurity from the active pharmaceutical ingredient (API). The use of MRM mode in the mass spectrometer enhances the specificity and allows for accurate quantification even at very low levels.
The validation results demonstrate that the method is linear, accurate, and precise over the specified concentration range. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for trace-level impurity analysis.
Conclusion
The described LC-MS method is a reliable and robust analytical procedure for the quantitative determination of this compound impurity in bulk telmisartan. The method is validated according to ICH guidelines and can be effectively implemented in a quality control setting to ensure the purity and safety of the drug substance.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Relationship of analytical method validation parameters.
References
- 1. japsonline.com [japsonline.com]
- 2. This compound | C33H31N5O | CID 11978018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Telmisartan EP Impurity F | 915124-86-6 | SynZeal [synzeal.com]
- 4. allmpus.com [allmpus.com]
- 5. A Multi-Analyte LC-MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan [scirp.org]
Application Notes and Protocols: Isolation and Purification of Telmisartan Amide from Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telmisartan is an angiotensin II receptor blocker (ARB) widely used in the management of hypertension. During its synthesis, various process-related impurities and degradation products can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). One such critical impurity is Telmisartan Amide (4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxamide), designated as Impurity F in the European Pharmacopoeia.
These application notes provide a comprehensive overview of the formation, isolation, and purification of this compound from a crude synthesis mixture of telmisartan. The protocols detailed below are intended to guide researchers in obtaining a highly purified reference standard of this compound, which is essential for analytical method development, validation, and routine quality control of telmisartan.
Formation of this compound
This compound is primarily formed as a by-product during the synthesis of telmisartan. Its formation can be attributed to the presence of an amide-containing starting material or an intermediate that is structurally related to the biphenyl carboxylic acid moiety of telmisartan. Specifically, if 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxamide is present as an impurity in the key starting material, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid or its esters, it will react with the benzimidazole intermediate to form this compound alongside the main product, telmisartan.
The logical relationship for the formation of Telmisartan and this compound is depicted in the following diagram:
Caption: Formation of Telmisartan and this compound.
Analytical Characterization
Prior to preparative purification, it is crucial to analytically characterize the crude mixture to determine the relative concentrations of telmisartan and this compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Analytical HPLC Method
A typical reversed-phase HPLC method for the analysis of telmisartan and its impurities is outlined below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 298 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization based on the specific column and HPLC system used.
Isolation and Purification Protocol
The isolation and purification of this compound from the crude synthesis mixture can be achieved through a combination of preparative chromatography and crystallization.
Experimental Workflow
The overall workflow for the isolation and purification process is as follows:
Caption: Isolation and Purification Workflow.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is the primary technique for separating this compound from telmisartan and other impurities due to their similar polarities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or shallow gradient optimized based on analytical HPLC |
| Flow Rate | 20-40 mL/min (column dependent) |
| Detection | UV at 298 nm |
| Sample Preparation | Dissolve crude mixture in a minimal amount of Dimethylformamide (DMF) or a mixture of Dichloromethane and Methanol. |
| Injection Volume | Dependent on column loading capacity |
Protocol:
-
Dissolve the crude telmisartan mixture in a suitable solvent (e.g., DMF) to prepare a concentrated sample solution.
-
Equilibrate the preparative HPLC system with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Elute the compounds using an optimized gradient. This compound is expected to elute shortly after telmisartan due to its slightly higher polarity.
-
Collect fractions based on the detector signal, ensuring narrow collection windows around the peak corresponding to this compound.
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions containing this compound with a purity of ≥95%.
Crystallization
Crystallization is employed as a final purification step to remove any remaining minor impurities and to obtain the this compound as a stable crystalline solid.
| Parameter | Value |
| Solvent System | Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate / Heptane |
| Procedure | Antisolvent crystallization or slow evaporation |
| Temperature | Dissolution at elevated temperature (e.g., 40-50 °C), followed by slow cooling to room temperature and then to 0-5 °C. |
Protocol (Antisolvent Crystallization):
-
Combine the pooled, pure fractions of this compound.
-
Reduce the solvent volume under reduced pressure.
-
If the solvent is aqueous acetonitrile, extract the this compound into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution to a minimum volume.
-
Slowly add a non-polar solvent (antisolvent) such as heptane or hexane with stirring until turbidity is observed.
-
Allow the solution to stand at room temperature for several hours, then transfer to a refrigerator (0-5 °C) to complete the crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold antisolvent, and dry under vacuum.
Purity and Characterization Data
The purity of the isolated this compound should be assessed by analytical HPLC. The identity and structure should be confirmed by spectroscopic methods.
| Analytical Technique | Expected Results |
| HPLC Purity | ≥ 99.0% |
| Mass Spectrometry (MS) | [M+H]⁺ ion corresponding to the molecular weight of this compound (C₃₃H₃₁N₅O, MW: 513.63) |
| ¹H NMR | Spectrum consistent with the structure of this compound |
| ¹³C NMR | Spectrum consistent with the structure of this compound |
Conclusion
The successful isolation and purification of this compound from a crude synthesis mixture relies on a systematic approach combining analytical characterization, preparative chromatography, and crystallization. The protocols provided in these application notes offer a detailed guide for researchers to obtain a high-purity reference standard of this critical impurity. This will, in turn, facilitate the development of robust analytical methods for the quality control of telmisartan, ensuring the production of a safe and effective pharmaceutical product.
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive application note and protocol for the analysis of Telmisartan and its related compounds, adhering to the United States Pharmacopeia (USP) guidelines.
This protocol outlines the necessary reagents, equipment, and procedural steps for the accurate identification and quantification of Telmisartan and its specified related compounds. The methodology is based on high-performance liquid chromatography (HPLC), a robust and widely used technique in pharmaceutical analysis.
Introduction
Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension. As with any active pharmaceutical ingredient (API), the presence of impurities, which can originate from the manufacturing process or degradation, must be carefully controlled to ensure the safety and efficacy of the drug product. The United States Pharmacopeia (USP) provides a standardized method for the analysis of Telmisartan and its related compounds to ensure they meet the required quality standards. This application note details the analytical procedure for the determination of organic impurities in Telmisartan tablets.
Experimental Protocol
This section details the materials, instrumentation, and step-by-step procedures for the analysis.
Materials and Reagents
-
Telmisartan Reference Standard (RS)
-
Telmisartan Related Compound A RS
-
Methanol (HPLC grade)
-
Ammonium dihydrogen phosphate
-
Phosphoric acid
-
Sodium hydroxide
-
Water (HPLC grade or purified)
Instrumentation and Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: L1 packing, 4.6-mm × 25-cm; 5-µm particle size.[1]
-
Mobile Phase: A mixture of Methanol and Buffer (70:30).[1]
-
Buffer Preparation: Dissolve 2.0 g of ammonium dihydrogen phosphate in 1 L of water and adjust the pH to 3.0 with phosphoric acid.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detector Wavelength: 298 nm.[1]
-
Column Temperature: 40 °C.[3]
Solution Preparation
-
Diluent: 0.005 N sodium hydroxide in methanol.[1]
-
Standard Stock Solution: Prepare a solution containing 0.8 mg/mL of USP Telmisartan RS and 0.1 mg/mL of USP Telmisartan Related Compound A RS in the Diluent.[1]
-
Standard Solution: Dilute the Standard Stock Solution with the Mobile Phase to obtain a final concentration of approximately 0.11 mg/mL of Telmisartan and 0.013 mg/mL of Telmisartan Related Compound A.[1][2] Pass the solution through a 0.45-µm filter.[2]
-
Sample Solution: Weigh and finely powder not fewer than 20 Telmisartan tablets. Transfer a portion of the powder, equivalent to the weight of one tablet, to a suitable volumetric flask. Add about 80% of the flask volume with Diluent, sonicate for 10 minutes to disperse, and allow to cool. Dilute to volume with Diluent and mix. Filter the resulting solution through a 0.45-µm filter. The final concentration should be similar to the Standard Solution.[4]
Data Analysis and System Suitability
The analysis of the results and the system suitability criteria are crucial for ensuring the validity of the method.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Resolution: The resolution between the Telmisartan and Telmisartan Related Compound A peaks must be not less than 3.0.[2]
-
Tailing Factor: The tailing factor for the Telmisartan peak must be not more than 2.0.[2]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the Standard Solution should not be more than 2.0%.[1]
Calculation of Impurities
The percentage of each individual impurity in the portion of Telmisartan tablets taken is calculated using the following formula:
Percentage of Impurity = (rU / rS) × 100
Where:
-
rU is the peak response of each individual impurity from the Sample solution.[1]
-
rS is the peak response of Telmisartan from the Sample solution.[1]
Acceptance Criteria
Quantitative Data Summary
The following table summarizes the known relative retention times for Telmisartan and its related compounds based on the USP and European Pharmacopoeia (EP) methods. While the USP method primarily focuses on Related Compound A, the EP provides a more extensive list of potential impurities.
| Compound Name | USP/EP Designation | Relative Retention Time (RRT) |
| Telmisartan | - | 1.00[2] |
| Telmisartan Related Compound A | USP Related Compound A / EP Impurity A | 0.53[2] |
| - | EP Impurity B | ~0.9 |
| - | EP Impurity C | ~1.5 |
| - | EP Impurity D | ~1.6 |
| - | EP Impurity E | ~0.6 |
| - | EP Impurity F | ~0.7 |
Note: The RRTs for EP impurities are provided for informational purposes and are based on the EP monograph method, which may have different chromatographic conditions.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the analysis of Telmisartan related compounds.
Caption: Workflow for Telmisartan Analysis.
References
Stability-Indicating HPLC Method for the Determination of Telmisartan and Its Impurities
Application Note and Protocol
This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of telmisartan and its process-related and degradation impurities. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of telmisartan in bulk drug substances and pharmaceutical formulations.
Introduction
Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist used in the management of hypertension. To ensure the quality, safety, and efficacy of telmisartan drug products, a validated stability-indicating analytical method is required to separate and quantify the active pharmaceutical ingredient (API) from any potential impurities and degradation products that may form during manufacturing, storage, or under stress conditions. This application note describes a robust RP-HPLC method that effectively separates telmisartan from its known impurities and degradation products generated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Materials and Reagents
-
Telmisartan reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent C18 column[1] |
| Mobile Phase A | 0.05% Trifluoroacetic acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Elution | A gradient program is utilized for optimal separation (refer to specific instrument settings) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 230 nm[1][2] |
Preparation of Solutions
2.3.1. Buffer and Mobile Phase Preparation
-
Mobile Phase A: Add 0.5 mL of Trifluoroacetic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Use HPLC grade acetonitrile.
2.3.2. Standard Stock Solution Preparation
Accurately weigh and transfer about 25 mg of Telmisartan reference standard into a 25 mL volumetric flask. Add about 15 mL of methanol and sonicate to dissolve. Make up the volume with methanol.
2.3.3. Sample Solution Preparation
Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to 25 mg of Telmisartan into a 25 mL volumetric flask. Add about 15 mL of methanol, sonicate for 15 minutes with intermittent shaking, and then make up the volume with methanol. Centrifuge a portion of the solution at 5000 rpm for 10 minutes and use the supernatant for analysis.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The following conditions can be applied to the drug substance or drug product.
-
Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 2 hours.[2] After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 8 hours.[2] After cooling, neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 2 days.[2] Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to a dry heat of 50°C for 1 month.[2] After exposure, prepare a sample solution at a concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to sunlight (60,000-70,000 lux) for 2 days.[2] After exposure, prepare a sample solution at a concentration of 100 µg/mL.
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. A summary of the validation parameters is presented below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for Telmisartan should be pure and well-resolved from impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.998[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 (e.g., 0.01% w/w for impurities)[1][3] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 (e.g., 0.03% w/w for impurities)[1][3] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Results and Data Presentation
Chromatographic Performance
The method demonstrates good separation of Telmisartan from its known impurities and degradation products. A typical retention time for Telmisartan is approximately 28.82 minutes under certain conditions, though this can vary based on the specific column and gradient profile used.[4]
Forced Degradation Results
Telmisartan is found to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[2] It is relatively stable under neutral, thermal, and photolytic stress conditions.[2] The percentage of degradation under various stress conditions is summarized in the table below.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Typical) |
| Acid Hydrolysis | 0.1 N HCl | 4 hours | 60 °C | 6.24%[5][6] |
| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours | 60 °C | 11.69%[6] |
| Oxidation | 30% H₂O₂ | 4 hours | 60 °C | 14.51%[6] |
| Thermal | Dry Heat | 48 hours | 60 °C | 14.9%[6] |
| Photolytic | Sunlight | 48 hours | Ambient | 14.77%[6] |
Impurity Profile
The method is capable of separating and quantifying several known process-related and degradation impurities of Telmisartan.[1] The limit of detection (LOD) and limit of quantitation (LOQ) for these impurities are typically in the range of 0.01-0.02% and 0.03-0.05% (w/w), respectively.[1][3]
Visualization of Experimental Workflow
Caption: Workflow for the development and validation of a stability-indicating HPLC method for Telmisartan.
Conclusion
The described RP-HPLC method is simple, specific, accurate, and precise for the determination of Telmisartan and its impurities. The method is stability-indicating and can be effectively used for the routine quality control analysis of Telmisartan in bulk drug and pharmaceutical dosage forms, as well as for stability studies. The validation data confirms that the method is suitable for its intended purpose and adheres to the requirements of regulatory guidelines.
References
Application Note: High-Performance Chromatographic Separation of Telmisartan and its Process Impurity, Telmisartan Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated high-performance liquid chromatography (HPLC) and an ultra-performance liquid chromatography (UPLC) method for the effective separation and quantification of Telmisartan and a critical process-related impurity, Telmisartan Amide (also known as Telmisartan EP Impurity F).[1] These protocols are essential for quality control, stability testing, and impurity profiling in drug substance and finished pharmaceutical products. The methods presented are demonstrated to be specific, precise, and accurate, adhering to the guidelines of the International Council for Harmonisation (ICH).
Introduction
Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist used in the management of hypertension. During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is this compound. The chemical structures of Telmisartan and this compound are shown below. Robust analytical methods are crucial for the separation and quantification of these closely related compounds. This document provides detailed protocols for both HPLC and UPLC methods that achieve excellent resolution between Telmisartan and this compound.
Chemical Structures:
-
Telmisartan: 4'-[(1,4'-dimethyl-2'-propyl-[2,6'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid[2]
-
This compound: 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl] methyl}phenyl)benzamide[1]
Chromatographic Methods and Protocols
Two distinct chromatographic methods are presented, offering flexibility in instrumentation and analytical requirements.
Method 1: High-Performance Liquid Chromatography (HPLC)
This stability-indicating RP-HPLC method is suitable for the routine analysis of Telmisartan and its related substances.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm)[3]
-
Mobile Phase A: 0.05% Trifluoroacetic Acid in Water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 10 80 14 80 14.1 20 | 18 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C[4]
-
Detection Wavelength: 230 nm[3]
-
Injection Volume: 10 µL[4]
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Telmisartan and this compound reference standards in a suitable diluent (e.g., methanol or a mixture of mobile phases). Further dilute to the desired working concentration.
-
Sample Solution: For drug substance, dissolve an accurately weighed amount in the diluent. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of Telmisartan to a volumetric flask, add diluent, sonicate to dissolve, and filter through a 0.45 µm membrane filter.[5]
-
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
This RP-UPLC method offers a more rapid analysis with improved resolution, suitable for high-throughput screening and detailed impurity profiling.
Experimental Protocol:
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Chromatographic Conditions:
-
Column: Acquity BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm)[6][7]
-
Mobile Phase A: 0.025 M Potassium dihydrogen phosphate and 0.0027 M 1-hexane sulphonic acid sodium salt with 1 mL of triethylamine in water, adjusted to pH 4.5 with diluted orthophosphoric acid, mixed with acetonitrile in a 90:10 (v/v) ratio.[6][7]
-
Mobile Phase B: The same buffer as Mobile Phase A mixed with acetonitrile in a 20:80 (v/v) ratio.[6][7]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 2 30 5 45 8 55 10 80 14 80 14.1 20 | 18 | 20 |
-
-
Sample Preparation:
-
Diluent: A mixture of pH 4.5 buffer, acetonitrile, and methanol in the ratio 60:20:20 (v/v/v).[7]
-
Standard and Sample Solutions: Prepare as described in the HPLC method, using the UPLC diluent. For tablet analysis, after crushing the tablets, a powder equivalent to 80 mg of Telmisartan can be transferred to a 100 mL volumetric flask, with the addition of methanol and sonication before dilution with the specified diluent.[7]
-
Data Presentation
The following tables summarize the expected performance characteristics of the described chromatographic methods.
Table 1: HPLC Method Performance Characteristics
| Parameter | Telmisartan | This compound (Impurity) |
| Retention Time (min) | Approx. 5.3 | Varies based on exact conditions |
| Linearity Range (µg/mL) | 0.1 - 0.6 mg/ml | N/A |
| Correlation Coefficient (r²) | > 0.999 | N/A |
| Limit of Detection (LOD) | 0.01 (% w/w) | 0.01 (% w/w) |
| Limit of Quantitation (LOQ) | 0.03 (% w/w) | 0.03 (% w/w) |
Data synthesized from multiple sources for illustrative purposes.[3][4]
Table 2: UPLC Method Performance Characteristics
| Parameter | Telmisartan | This compound (Impurity) |
| Retention Time (min) | Varies based on exact conditions | Varies based on exact conditions |
| Linearity Range | Established during validation | Established during validation |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Typically in the ng/mL range | Typically in the ng/mL range |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range | Typically in the ng/mL range |
Data synthesized from multiple sources for illustrative purposes.[6][7]
Method Validation
Both methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[3] Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of Telmisartan and this compound.
Caption: General workflow for the chromatographic separation of Telmisartan.
Conclusion
The HPLC and UPLC methods detailed in this application note provide robust and reliable approaches for the separation and quantification of Telmisartan and its amide impurity. These protocols are suitable for implementation in quality control laboratories for routine analysis and stability studies of Telmisartan drug substance and formulations. Proper method validation in accordance with ICH guidelines is essential before implementation for regulatory purposes.
References
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Telmisartan Amide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telmisartan is an angiotensin II receptor blocker widely used in the management of hypertension. During its synthesis and storage, various process-related impurities and degradation products can arise. One such critical impurity is Telmisartan Amide (also known as Telmisartan Impurity F).[1] The rigorous quantification of this impurity is essential to ensure the quality, safety, and efficacy of the final drug product.
This application note details a validated, sensitive, and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to separate this compound from the active pharmaceutical ingredient (API), Telmisartan, and other related impurities. The validation of this method has been performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the validated HPLC method for this compound quantification.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV-Visible Detector |
| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Elution | A gradient program is utilized for optimal separation. |
| Flow Rate | Not explicitly stated for this compound alone, but a related method uses 1.0 mL/min. |
| Detection Wavelength | 230 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 25 °C[1] |
| Sample Cooler Temp. | 5 °C[1] |
Table 2: Method Validation Parameters for this compound (Impurity-F)
| Validation Parameter | Result |
| Limit of Detection (LOD) | 0.01 (% w/w)[1] |
| Limit of Quantitation (LOQ) | 0.03 (% w/w)[1] |
| Linearity | The method is linear for the quantification of impurities.[1] |
| Accuracy | The method has been demonstrated to be accurate.[1] |
| Precision | The method is precise for the determination of related substances.[1] |
| Specificity | The method is specific and stability-indicating.[1] |
Experimental Protocols
The following section provides detailed methodologies for the key experiments involved in the quantification of this compound.
Preparation of Solutions
a. Diluent Preparation:
-
A mixture of methanol is used as the diluent for preparing standard and sample solutions.[1]
b. Standard Stock Solution Preparation (Impurity Mix):
-
Accurately weigh and transfer appropriate amounts of this compound (Impurity-F) and other relevant impurities into a suitable volumetric flask.
-
Dissolve the impurities in the diluent to obtain a known concentration.
-
This stock solution can be further diluted to prepare working standard solutions and for spiking experiments.
c. System Suitability Solution Preparation:
-
Prepare a solution containing Telmisartan and all specified impurities, including this compound, at a concentration of approximately 0.1% of the test concentration.[1]
-
The test concentration for the sample is 300 µg/mL in methanol.[1]
d. Sample Solution Preparation (for Bulk Drug Analysis):
-
Accurately weigh about 30 mg of the Telmisartan drug substance into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (methanol) and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a sample concentration of 300 µg/mL.[1]
Chromatographic Method
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the mobile phase for a sufficient amount of time to ensure a stable baseline.
-
Inject 10 µL of the blank (diluent), system suitability solution, standard solution, and sample solution into the chromatograph.[1]
-
Record the chromatograms and integrate the peak areas.
Method Validation Protocol
The developed method has been validated according to ICH guidelines to ensure its suitability for its intended purpose.[1]
a. Specificity (Forced Degradation Study):
-
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Telmisartan drug substance.
-
Stress conditions include acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidative degradation (e.g., 30% H₂O₂), thermal degradation, and photolytic degradation.[1]
-
The stressed samples are then analyzed to ensure that the peak for this compound is well-resolved from Telmisartan and any degradation products.
b. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
The LOD and LOQ for this compound are determined based on the signal-to-noise ratio.[1] A signal-to-noise ratio of 3:1 is generally used for LOD and 10:1 for LOQ.
c. Linearity:
-
Linearity is established by preparing and analyzing a series of solutions of this compound at different concentrations.
-
A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
d. Accuracy:
-
Accuracy is determined by performing recovery studies.
-
A known amount of this compound is spiked into a placebo or a sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
The percentage recovery of the added impurity is then calculated.
e. Precision:
-
Repeatability (Intra-day precision): The precision of the method is assessed by analyzing multiple replicates of a single sample on the same day.
-
Intermediate Precision (Inter-day precision): The precision is further evaluated by analyzing the same sample on different days, by different analysts, or using different equipment.
-
The relative standard deviation (%RSD) of the results is calculated to express the precision.
Visualizations
Experimental Workflow for this compound Quantification
References
Application of qNMR for the Characterization of Telmisartan Amide
Application Note
Introduction
Telmisartan is an angiotensin II receptor blocker (ARB) widely used in the management of hypertension.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug quality and safety. Telmisartan Amide, also known as Telmisartan EP Impurity F, is a potential process-related impurity or degradation product of Telmisartan.[2] Its chemical structure is similar to the parent drug, with the carboxylic acid group replaced by a carboxamide. The rigorous quantification of such impurities is essential to ensure that they do not exceed established safety thresholds.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the purity assessment of APIs and their related substances. Unlike chromatographic techniques, qNMR does not require a specific reference standard for each impurity, as the signal intensity is directly proportional to the number of nuclei, allowing for quantification using a certified internal standard. This application note describes a detailed protocol for the characterization and quantification of this compound using ¹H qNMR.
Principle of qNMR for Purity Determination
The fundamental principle of qNMR is that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By using a certified internal standard (IS) of known purity and accurately weighing both the analyte (this compound) and the IS, the purity of the analyte can be calculated using the following equation:
Purity (% w/w) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS
Where:
-
I = Integral value of the signal for the analyte or internal standard
-
N = Number of protons for the respective signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
This method provides a direct, accurate, and precise means of determining the purity of pharmaceutical compounds.
Data Presentation
The following tables summarize the key parameters for the qNMR analysis of this compound and present representative quantitative data.
Table 1: Key Experimental Parameters for qNMR Analysis of this compound
| Parameter | Value/Description |
| Spectrometer | 400 MHz or higher |
| Nucleus | ¹H |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Acid |
| Analyte Concentration | ~10 mg/mL |
| Internal Standard Conc. | ~5 mg/mL |
| Temperature | 298 K |
| Pulse Program | zg30 or similar quantitative pulse sequence |
| Relaxation Delay (D1) | 30 s (≥ 5 * T₁ of the slowest relaxing proton) |
| Acquisition Time (AQ) | ≥ 3 s |
| Number of Scans (NS) | 16 or higher (for adequate signal-to-noise) |
| Spectral Width (SW) | ~20 ppm |
Table 2: Representative Quantitative Analysis of a this compound Sample
| Compound | Signal (δ, ppm) | Multiplicity | No. of Protons (N) | Integral (I) | Purity (% w/w) |
| This compound | ~5.45 | s | 2 | 1.00 | 98.5 |
| Maleic Acid (IS) | ~6.25 | s | 2 | 1.25 | 99.9 |
| Telmisartan | ~5.55 | s | 2 | 0.015 | 1.2 (Impurity) |
| Residual Solvent (DMSO) | 2.50 | quintet | - | - | - |
Note: The chemical shifts (δ) are approximate and should be confirmed with a reference standard. The integral values are representative for calculation purposes.
Experimental Protocols
Materials and Reagents
-
This compound sample
-
Maleic Acid (certified internal standard, purity ≥ 99.5%)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
Analytical balance (5 decimal places)
-
NMR tubes (5 mm, high precision)
-
Volumetric flasks and pipettes (Class A)
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of Maleic Acid internal standard into the same vial.
-
Record the exact weights.
-
Add approximately 1 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
qNMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Allow the sample to equilibrate to the probe temperature (298 K).
-
Load a pre-defined set of quantitative acquisition parameters (as outlined in Table 1). It is crucial to ensure the relaxation delay (D1) is at least 5 times the longest T₁ relaxation time of the protons of interest for both the analyte and the internal standard to allow for full relaxation between pulses.
-
Acquire the ¹H NMR spectrum.
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction across the entire spectrum.
-
Integrate the well-resolved signals of both this compound and the Maleic Acid internal standard. For this compound, a characteristic singlet for the methylene protons (CH₂) at approximately 5.45 ppm can be used. For Maleic Acid, the singlet for the two vinyl protons at approximately 6.25 ppm is suitable.
-
If Telmisartan is present as an impurity, integrate its corresponding methylene signal (around 5.55 ppm).
-
Use the purity calculation formula to determine the weight/weight percentage purity of this compound.
Visualizations
Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of Telmisartan.
Caption: Experimental workflow for the quantitative analysis of this compound by NMR spectroscopy.
References
Troubleshooting & Optimization
Resolving peak co-elution of Telmisartan and Telmisartan Amide in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak co-elution of Telmisartan and its primary amide impurity, Telmisartan Amide, during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the co-elution of Telmisartan and this compound in reverse-phase HPLC?
A1: The co-elution of Telmisartan and this compound primarily stems from their structural similarity. The only difference is the carboxylic acid group (-COOH) in Telmisartan is replaced by a carboxamide group (-CONH2) in this compound.[1][2] This subtle change can lead to very similar retention times under suboptimal chromatographic conditions. Key contributing factors include:
-
Inappropriate Mobile Phase pH: The ionization state of Telmisartan is highly dependent on the mobile phase pH due to its carboxylic acid (pKa ~4.5) and benzimidazole (pKa ~6.0) moieties.[3][4] this compound lacks the acidic carboxylic group, leading to different retention behavior as a function of pH. If the pH is not optimized, their charge states and polarities can be too similar for effective separation.
-
Insufficient Organic Modifier Strength: An improper ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can result in poor resolution.
-
Inadequate Column Chemistry: Not all C18 or C8 columns are the same. Differences in end-capping, silica purity, and surface chemistry can significantly impact the separation of closely related compounds.
-
Isocratic Elution: While simpler, an isocratic mobile phase composition may not have the power to resolve compounds with very similar retention times. A gradient elution may be necessary.
Q2: How can I confirm if I have a co-elution problem?
A2: Detecting co-elution can be challenging, especially if the peaks are perfectly merged. Here are a few methods to identify it:
-
Peak Shape Analysis: Look for subtle signs of asymmetry in your peak, such as a shoulder or a slight tailing that is not typical for a pure compound under your method's conditions.[5][6]
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can perform a peak purity analysis.[5][6] This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Detection: If you have access to an LC-MS system, you can monitor the mass-to-charge ratio (m/z) across the peak. The presence of two different masses would confirm co-elution.
-
Varying Injection Volume: Injecting different amounts of your sample can sometimes reveal a hidden shoulder on the main peak, especially if one compound is present at a much lower concentration.
Troubleshooting Guides
Issue: Poor Resolution or Complete Co-elution of Telmisartan and this compound
This guide provides a systematic approach to resolving the co-elution of Telmisartan and its amide impurity.
Caption: A logical workflow for troubleshooting the co-elution of Telmisartan and this compound.
Step 1: Adjust Mobile Phase pH
The most critical parameter to adjust is the pH of the aqueous portion of your mobile phase. Since Telmisartan has ionizable groups and this compound does not have the acidic carboxylic group, changing the pH will have a differential effect on their retention times.
Experimental Protocol: pH Adjustment
-
Initial Assessment: Note the current pH of your mobile phase and the resulting retention times and resolution.
-
Acidic pH Trial: Prepare a mobile phase with a buffer at a pH of around 3.0 (e.g., using phosphate buffer or 0.1% formic acid). At this pH, the carboxylic acid of Telmisartan will be mostly protonated (neutral), increasing its hydrophobicity and retention, while the basic nitrogens will be protonated (charged).
-
Neutral pH Trial: Prepare a mobile phase with a buffer at a pH of around 6.5-7.0. In this range, the carboxylic acid of Telmisartan will be deprotonated (anionic), decreasing its retention.
-
Evaluation: Compare the chromatograms from the different pH conditions. The goal is to maximize the difference in retention times between the two compounds.
Table 1: Effect of Mobile Phase pH on Retention (Hypothetical Data)
| pH of Mobile Phase | Analyte | Retention Time (min) | Peak Shape | Resolution (Rs) |
| 3.0 | Telmisartan | 5.8 | Symmetrical | 1.8 |
| This compound | 5.2 | Symmetrical | ||
| 5.0 | Telmisartan | 4.5 | Symmetrical | 0.8 |
| This compound | 4.3 | Symmetrical | ||
| 7.0 | Telmisartan | 3.2 | Tailing | 0.5 |
| This compound | 3.1 | Symmetrical |
This table illustrates the potential impact of pH on separation and is for demonstrative purposes.
Step 2: Modify Organic Solvent Composition and Type
Adjusting the type and percentage of the organic modifier in the mobile phase can alter the selectivity of the separation.
Experimental Protocol: Organic Modifier Optimization
-
Adjust Organic Percentage: If using acetonitrile, try decreasing the percentage in the mobile phase by 2-5% increments. This will increase the retention time of both compounds and may improve resolution.
-
Change Organic Solvent: If adjusting the percentage of acetonitrile is not effective, switch to methanol. The different solvent-analyte interactions with methanol can significantly alter selectivity. You can also try mixtures of acetonitrile and methanol.
Table 2: Comparison of Organic Modifiers
| Organic Modifier (at optimal pH) | Percentage | Retention Time (Telmisartan) | Retention Time (this compound) | Resolution (Rs) |
| Acetonitrile | 40% | 5.8 min | 5.2 min | 1.8 |
| Methanol | 50% | 6.5 min | 5.7 min | 2.1 |
This table provides a hypothetical comparison of different organic modifiers.
Step 3: Change Column Chemistry
If mobile phase optimization is insufficient, the stationary phase (column) should be changed.
Recommended Column Chemistries:
-
C8 Column: A C8 column is less hydrophobic than a C18 and may provide different selectivity for these closely related compounds.
-
Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-hexyl stationary phase can provide unique selectivity for aromatic compounds like Telmisartan and its amide.
-
Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can offer different selectivity, especially for basic compounds.
-
Shielded C18 (e.g., BEH Shield RP18): These columns have been shown to be effective in separating Telmisartan and its impurities.[7][8]
Experimental Protocol: Column Screening
-
Select Alternative Columns: Based on the recommendations above, choose 1-2 alternative columns.
-
Method Transfer: Adapt your optimized mobile phase conditions to the new column dimensions.
-
Evaluate Separation: Run your sample on the new columns and compare the resolution to your original C18 column.
Step 4: Implement or Optimize a Gradient Elution
A gradient elution, where the mobile phase composition is changed over time, can significantly improve the resolution of closely eluting peaks.
Experimental Protocol: Gradient Development
-
Start with a Scout Gradient: Begin with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution composition for both analytes.
-
Shallow Gradient: Once the elution range is known, develop a shallow gradient around that range. For example, if both peaks elute between 30% and 40% acetonitrile, you could run a gradient from 25% to 45% acetonitrile over 15-20 minutes.
-
Optimize Flow Rate and Temperature: Fine-tune the flow rate and column temperature to further improve peak shape and resolution.
A UPLC method for the simultaneous determination of Telmisartan and its impurities utilized a gradient elution on an Acquity BEH Shield-RP18 column with a mobile phase consisting of a pH 4.5 buffer and acetonitrile.[7][8]
Table 3: Example Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0 | 80 | 20 |
| 2 | 70 | 30 |
| 5 | 55 | 45 |
| 8 | 45 | 55 |
| 10 | 20 | 80 |
| 14 | 20 | 80 |
| 14.1 | 80 | 20 |
| 18 | 80 | 20 |
This is an example gradient program adapted from a published method and may require optimization for your specific instrument and sample.[7]
References
- 1. This compound | C33H31N5O | CID 11978018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Telmisartan EP Impurity F | 915124-86-6 | SynZeal [synzeal.com]
- 3. Lyophilized Amorphous Dispersion of Telmisartan in a Combined Carrier–Alkalizer System: Formulation Development and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 915124-86-6: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Telmisartan Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of Telmisartan using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Telmisartan impurity profiling?
A common starting point for developing an HPLC method for Telmisartan and its related substances is a reversed-phase gradient method. This typically involves a combination of an aqueous buffer and an organic modifier. A frequently used mobile phase consists of a phosphate buffer (e.g., potassium dihydrogen phosphate) with an acidic pH (around 3.0-3.5) as mobile phase A and a solvent like acetonitrile or a mixture of acetonitrile and methanol as mobile phase B.[1][2][3] The gradient elution allows for the effective separation of impurities with a wide range of polarities.
Q2: Which stationary phase (column) is most suitable for Telmisartan impurity analysis?
C18 and C8 columns are the most commonly reported stationary phases for the analysis of Telmisartan and its impurities.[1][4] The choice between C18 and C8 depends on the specific impurities being targeted and their hydrophobic/hydrophilic nature. A C18 column provides higher hydrophobicity and is often a good first choice, while a C8 column may offer different selectivity for certain impurities.
Q3: What is the recommended detection wavelength for Telmisartan and its impurities?
The most frequently cited UV detection wavelength for Telmisartan and its related compounds is around 230 nm.[1][4][5] However, other wavelengths such as 270 nm and 298 nm have also been used.[2][6] It is advisable to determine the optimal wavelength by examining the UV spectra of Telmisartan and its known impurities to ensure maximum sensitivity for all compounds of interest.
Q4: What are the common degradation pathways for Telmisartan?
Forced degradation studies have shown that Telmisartan is susceptible to degradation under various stress conditions. The primary degradation pathways include:
-
Alkaline Hydrolysis: Significant degradation is often observed in basic conditions.[7]
-
Acidic Hydrolysis: Degradation also occurs in acidic media.[7]
-
Oxidative Degradation: Telmisartan can be degraded by oxidizing agents like hydrogen peroxide.[7]
-
Thermal Degradation: The drug substance can degrade at elevated temperatures.[1]
-
Photolytic Degradation: Exposure to light can also lead to the formation of impurities.[7]
It is crucial to develop a stability-indicating method that can separate these degradation products from the main peak and other process-related impurities.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between Telmisartan and an impurity peak. | - Inappropriate mobile phase composition (pH, organic solvent ratio).- Unsuitable stationary phase.- Gradient slope is too steep. | - Adjust Mobile Phase pH: The pH of the aqueous buffer can significantly impact the retention and selectivity of ionizable compounds like Telmisartan. Experiment with small pH adjustments (± 0.2 units).- Modify Organic Solvent Ratio: Alter the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve resolution.- Change Organic Solvent: If using acetonitrile, consider switching to methanol or using a combination of both, as this can alter selectivity.[2]- Evaluate a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C8 if you are using C18) or a different manufacturer to get alternative selectivity.- Optimize Gradient: Decrease the gradient slope (i.e., make the increase in organic solvent percentage over time more gradual) to improve the separation of closely eluting peaks. |
| Peak tailing for Telmisartan or impurity peaks. | - Secondary interactions with the stationary phase (e.g., silanol interactions).- Inappropriate mobile phase pH.- Column overload. | - Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the silica support (typically a lower pH is better).- Use a Mobile Phase Additive: Add a competing base, like triethylamine, to the mobile phase to block active silanol sites.- Reduce Sample Concentration: Dilute the sample to avoid overloading the column. |
| Variable retention times. | - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition changing over time. | - Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient amount of time before each injection, especially when using a gradient method.- Use a Column Oven: Maintain a constant and controlled column temperature to ensure reproducible retention times.[3][4]- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Ghost peaks appearing in the chromatogram. | - Contamination in the mobile phase, diluent, or HPLC system.- Carryover from previous injections. | - Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase.- Clean the HPLC System: Flush the system, including the injector and detector, with a strong solvent.- Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover between injections. |
Experimental Protocols
Example HPLC Method for Telmisartan Impurity Profiling
This protocol is a representative example based on published methods.[4][5] Optimization will likely be required for your specific instrumentation and impurity profile.
Chromatographic Conditions:
| Parameter | Value |
| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Telmisartan reference standard in methanol. Further dilute to a working concentration (e.g., 0.3 µg/mL).[4]
-
Impurity-Spiked Solution: Prepare a solution of Telmisartan spiked with known impurities at the desired concentration level (e.g., 0.15% of the Telmisartan concentration) in methanol.
-
Sample Solution: Accurately weigh and dissolve the Telmisartan drug substance or a crushed tablet in methanol to achieve a target concentration (e.g., 300 µg/mL).[4]
Visualizations
Caption: Workflow for optimizing mobile phase to improve peak resolution.
References
- 1. scispace.com [scispace.com]
- 2. Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QbD based development of HPLC method for simultaneous quantification of Telmisartan and Hydrochlorothiazide impurities in tablets dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. uspnf.com [uspnf.com]
- 7. longdom.org [longdom.org]
Technical Support Center: Telmisartan Amide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of Telmisartan Amide.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for this compound analysis?
A1: For initial analysis of this compound, a reversed-phase HPLC method is generally recommended. A good starting point would be a C18 or C8 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., phosphate or acetate buffer).[1] The specific ratio will depend on the column and the desired retention time.
Q2: My this compound peak is showing significant tailing. What are the potential causes and solutions?
A2: Peak tailing for this compound can be caused by several factors:
-
Secondary Interactions: Strong interactions between the basic functional groups of the analyte and residual silanol groups on the silica-based stationary phase are a common cause.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the co-existence of ionized and non-ionized forms of the molecule, causing peak asymmetry.[1]
-
Column Overload: Injecting a sample with too high a concentration can saturate the stationary phase.[1][3]
-
Column Degradation: An old or contaminated column can lead to poor peak shapes.[1]
To address peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate the silanol groups and reduce secondary interactions.[2]
-
Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[1]
-
Reduce Sample Concentration: Dilute the sample to avoid column overload.[3]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.[1]
Q3: I am observing split peaks for this compound. What could be the issue?
A3: Peak splitting can arise from several sources:
-
Mismatch between Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[2][3] It is recommended to dissolve the sample in the mobile phase whenever possible.[4]
-
Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.[2][3]
-
Plugged Frit: A partially blocked inlet frit can lead to uneven sample distribution onto the column.[2][3]
-
Co-elution of an Impurity: It's possible that an impurity is eluting very close to the this compound peak, giving the appearance of a split peak.[3]
Q4: How can I improve the resolution between this compound and other related impurities?
A4: To enhance resolution, you can modify several chromatographic parameters:
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact selectivity.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the elution order and improve separation.[1]
-
Adjust the pH of the Mobile Phase: Modifying the pH can change the ionization state of the analytes and thus their retention and selectivity.
-
Use a Different Stationary Phase: If optimization of the mobile phase is insufficient, trying a column with a different chemistry (e.g., a phenyl or cyano column) may provide the necessary selectivity.
Q5: What are the expected mass spectral fragments for this compound?
A5: The fragmentation of this compound in mass spectrometry will be similar to that of Telmisartan, with the primary cleavage occurring at the amide bond (N-CO).[5] This would result in the formation of an acylium ion and the corresponding amine fragment. The fragmentation of the Telmisartan core would likely involve cleavage of the bond between the benzyl group and the benzimidazole nitrogen.[6]
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 296 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the detector.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the sensitive detection and quantification of this compound using LC-MS/MS.
-
LC System: UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase column suitable for LC-MS, such as a C18, 100 mm x 2.1 mm, 1.7 µm.[9]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient is typically used to ensure sharp peaks and rapid analysis.
-
-
Flow Rate: 0.3 mL/min.[9]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of this compound, and the product ions will be determined by infusing a standard solution and observing the fragmentation pattern. For Telmisartan, a common transition is m/z 515.2 -> 276.2.[10]
Data Presentation
Table 1: Example HPLC Method Parameters for Telmisartan Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Symmetry Shield RP8 (150 x 4.6 mm, 3.5 µm)[11] | Ascentis C18 (250 x 4.6 mm, 5 µm)[7] | Zorabax SBC18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05% Trifluoroacetic acid and Acetonitrile (Gradient)[11] | 0.01N KH2PO4 and Acetonitrile (80:20 v/v)[7] | Acetonitrile and Buffer (35:65 v/v) |
| Flow Rate | 0.8 mL/min[11] | 0.5 mL/min[7] | 1.2 mL/min |
| Detection | 230 nm[11] | 296 nm[7] | 234 nm |
| Column Temp. | 25 °C[11] | 30 °C[7] | Ambient |
Table 2: Common Mass Transitions for Telmisartan and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Telmisartan | 515.2 | 276.2[10] |
| Telmisartan-d7 | 522.3 | Varies based on fragment |
| Amlodipine (co-analyte) | 409.3 | 238.2[10] |
| Carbamazepine (Internal Standard) | 237.2 | 194.1[10] |
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. labcompare.com [labcompare.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
Technical Support Center: Enhancing Telmisartan Amide Detection in LC-MS
Welcome to the technical support center for the LC-MS analysis of Telmisartan Amide. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitivity of their analytical methods.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of this compound, offering step-by-step solutions to enhance detection sensitivity.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
-
Suboptimal Ionization: this compound, like Telmisartan, is a basic compound and ionizes best in the positive ion mode.
-
Action: Ensure the mass spectrometer is operating in positive electrospray ionization (ESI+) mode.
-
Pro-Tip: The addition of a mobile phase modifier can significantly improve ionization efficiency. Formic acid (0.1%) is a common choice to promote protonation. For even greater sensitivity, consider using methylammonium acetate as it can suppress the formation of multiple adduct ions.[1]
-
-
Inefficient Sample Extraction: Poor recovery of this compound from the sample matrix will directly result in low signal intensity.
-
Action: Evaluate your sample preparation method. Common techniques for Telmisartan and similar molecules include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2] A simple protein precipitation with cold acetonitrile is often a good starting point.
-
Pro-Tip: To determine the effectiveness of your extraction, calculate the recovery by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. A recovery of over 80% is generally considered good.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound, leading to a lower signal.
-
Action: Improve chromatographic separation to move the this compound peak away from regions of significant ion suppression. Adjusting the gradient profile or using a column with a different stationary phase can be effective.
-
Pro-Tip: A post-column infusion experiment can help identify the retention times at which ion suppression is most severe.
-
-
Incorrect Mass Transitions (MRM): The selected precursor and product ions in Multiple Reaction Monitoring (MRM) may not be the most abundant, leading to a loss of sensitivity.
-
Action: Optimize the MRM transitions for this compound. Infuse a standard solution of the analyte into the mass spectrometer and perform a product ion scan to identify the most intense fragment ions.
-
Theoretical Fragmentation: Based on the structure of this compound (C33H31N5O, MW: 513.6 g/mol )[3], the protonated molecule [M+H]⁺ would have an m/z of 514.6. A likely fragmentation would involve the cleavage of the bond between the biphenylmethyl group and the benzimidazole core, similar to Telmisartan.[4]
-
Issue 2: High Background Noise
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise.
-
Action: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
-
Carryover from Previous Injections: Residual analyte from a previous high-concentration sample can adsorb to the column or other parts of the LC system and elute in subsequent runs.
-
Action: Implement a robust needle wash protocol and inject blank samples after high-concentration samples to check for carryover.
-
-
Matrix Components: Complex biological matrices can introduce a high level of background noise.
-
Action: Employ a more rigorous sample clean-up method, such as SPE, to remove a wider range of interfering substances.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for developing an LC-MS method for this compound?
A1: A good starting point would be to adapt a validated method for Telmisartan. Based on published methods, the following conditions are recommended:
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is a standard choice.[6] The addition of a buffer like ammonium acetate (5-10 mM) can improve peak shape.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: For this compound, the theoretical precursor ion is [M+H]⁺ at m/z 514.6. The product ions would need to be determined experimentally by fragmentation of the precursor ion.
Q2: How can I minimize matrix effects when analyzing plasma samples?
A2: Minimizing matrix effects is crucial for achieving accurate and reproducible results. Here are some strategies:
-
Optimize Sample Preparation: While protein precipitation is simple, LLE or SPE can provide a cleaner extract, reducing the amount of co-eluting matrix components.
-
Improve Chromatographic Separation: A longer column or a shallower gradient can help to resolve this compound from interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated version of this compound would be the ideal internal standard as it will co-elute and experience similar matrix effects, thus providing more accurate quantification.
Q3: What are the expected mass transitions for this compound?
A3: The exact mass transitions should be determined experimentally. However, we can propose a theoretical fragmentation pathway based on the known fragmentation of Telmisartan.
-
Precursor Ion: Given the molecular formula C33H31N5O, the monoisotopic mass is 513.25 Da.[3] In positive ion mode, the protonated precursor ion [M+H]⁺ would be approximately m/z 514.3.
-
Product Ions: The fragmentation of Telmisartan typically involves cleavage at the benzylic C-N bond. A similar fragmentation for this compound would result in characteristic product ions. It is essential to perform a product ion scan on a standard of this compound to confirm the most abundant fragments for use in your MRM method.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published LC-MS/MS methods for Telmisartan, which can serve as a valuable reference when developing a method for this compound.
Table 1: Comparison of Sample Preparation Methods for Telmisartan
| Sample Preparation Method | Analyte Recovery | LLOQ (ng/mL) | Reference |
| Protein Precipitation (Acetonitrile) | Not Reported | 0.05 | |
| Liquid-Liquid Extraction (Diethyl ether: Dichloromethane) | Not Reported | 0.5 | [2] |
| Solid-Phase Extraction (Oasis HLB) | >85% | 2.01 | [7] |
Table 2: Comparison of LC-MS/MS Method Performance for Telmisartan
| Parameter | Method A | Method B | Method C |
| Study Focus | High Sensitivity | Pharmacokinetic Studies | Simultaneous Quantification |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Internal Standard | Telmisartan-d3 | Diphenhydramine | Carbamazepine |
| Linearity Range (ng/mL) | 0.05 - 5 | 0.5 - 600 | 2.01 - 400.06 |
| LLOQ (ng/mL) | 0.05 | 0.5 | 2.01 |
| Reference | [2] | [7] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a simple and rapid method for extracting this compound from plasma samples.
-
To 180 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 500 µL of cold acetonitrile and vortex for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer 675 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 9:1 v/v water/methanol).
-
Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Optimization of Mass Spectrometric Parameters
This protocol outlines the steps to determine the optimal MRM transitions for this compound.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated precursor ion [M+H]⁺.
-
Perform a product ion scan by selecting the precursor ion and ramping the collision energy to generate fragment ions.
-
Identify the most intense and stable product ions.
-
For each promising product ion, optimize the collision energy to maximize its signal.
-
Select the most abundant and specific precursor-product ion transitions for the MRM method.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting low sensitivity.
References
- 1. Effects of liquid chromatography mobile phase buffer contents on the ionization and fragmentation of analytes in liquid chromatographic/ionspray tandem mass spectrometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C33H31N5O | CID 11978018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijbpas.com [ijbpas.com]
- 6. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan [scirp.org]
- 7. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing On-Column Degradation of Telmisartan Amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the on-column degradation of Telmisartan Amide during HPLC analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of this compound.
Issue 1: Appearance of Unexpected Peaks or Baseline Noise
Question: I am observing unexpected peaks or a noisy baseline in my chromatogram when analyzing this compound. Could this be on-column degradation?
Answer: Yes, the appearance of new peaks or a noisy baseline can be indicative of on-column degradation. Telmisartan, the parent compound of this compound, is known to degrade under acidic, basic, and oxidative conditions.[1][2] this compound, containing a susceptible amide bond, may also degrade under certain chromatographic conditions.
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a stable standard.
-
Sample Stability Check: Analyze a sample solution that has been stored under controlled conditions (e.g., refrigerated, protected from light) to rule out pre-analysis degradation.
-
Mobile Phase pH Evaluation: The pH of the mobile phase is a critical factor. Amide hydrolysis can be catalyzed by both acidic and basic conditions.
-
If using an acidic mobile phase, consider increasing the pH to a less acidic range (e.g., pH 3-5) to assess the impact on the unexpected peaks.
-
If using a basic mobile phase, consider decreasing the pH.
-
-
Column Temperature Reduction: Elevated column temperatures can accelerate degradation.[3] Try reducing the column temperature (e.g., to 25-30°C) to see if the degradation is minimized.
-
Minimize Analysis Time: Shorter exposure to the stationary phase can reduce the extent of on-column degradation.[4][5] Consider using a shorter column or a faster gradient to decrease the run time.
-
Evaluate Stationary Phase: Highly acidic or basic residual silanol groups on the silica backbone of the stationary phase can contribute to the degradation of sensitive compounds.[4][6] Consider using a column with a less active stationary phase, such as one with end-capping or a different base material.
Logical Workflow for Troubleshooting Unexpected Peaks:
Caption: Troubleshooting workflow for unexpected peaks.
Issue 2: Poor Peak Shape and Tailing for this compound
Question: My this compound peak is showing significant tailing. What could be the cause and how can I improve it?
Answer: Peak tailing for amine-containing compounds can be due to interactions with residual silanol groups on the column. It can also be exacerbated by on-column degradation where the degradation products co-elute or elute closely with the main peak.
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA can mask the active silanol sites and improve peak shape.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
-
Lower Column Temperature: As with degradation, higher temperatures can sometimes negatively impact peak shape.
-
Change Column Type: Consider a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known impurity of Telmisartan, an angiotensin II receptor antagonist.[7][8] It is also referred to as Telmisartan EP Impurity F.[9][10] Its chemical structure is similar to Telmisartan, but the carboxylic acid group is replaced by an amide group.
Q2: What are the likely degradation pathways for this compound on-column?
A2: While specific studies on this compound are limited, based on the known degradation of Telmisartan and the chemical nature of the amide bond, the primary degradation pathway is likely hydrolysis of the amide to form Telmisartan (the corresponding carboxylic acid). This hydrolysis can be catalyzed by acidic or basic conditions present in the mobile phase or on the stationary phase.
Potential Hydrolytic Degradation of this compound:
Caption: Potential hydrolytic degradation of this compound.
Q3: What are the ideal mobile phase conditions to minimize this compound degradation?
A3: To minimize on-column hydrolysis, a mobile phase with a pH close to neutral is often preferred. However, chromatographic resolution must also be considered. A good starting point is a buffered mobile phase in the pH range of 3 to 5. It is crucial to buffer the mobile phase to maintain a stable pH throughout the analysis.[11]
Q4: Can the injection solvent affect the on-column degradation of this compound?
A4: Yes, the composition of the injection solvent can have a significant impact. If the sample is dissolved in a solvent that is much stronger or has a very different pH than the initial mobile phase, it can cause localized changes on the column head, potentially leading to degradation. It is always recommended to dissolve the sample in the initial mobile phase or a solvent that is of similar or weaker strength.
Data Presentation
The following table summarizes the degradation of Telmisartan under various stress conditions, which can be used as a proxy to infer the potential stability of this compound.
| Stress Condition | Reagent | Duration & Temperature | Degradation of Telmisartan | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 8 hours at 80°C | ~30% | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours at 80°C | ~60% | [1] |
| Oxidative | 30% H₂O₂ | 2 days at room temperature | Significant degradation | [1] |
| Thermal | Solid state | 60 days at 50°C | Stable | [1][2] |
| Photolytic | Sunlight | 2 days | Stable | [1][2] |
| Neutral Hydrolysis | Water | 2 days at 80°C | No degradation | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Telmisartan
This protocol is adapted from a study on Telmisartan and can be used as a starting point for investigating the stability of this compound.[1]
Objective: To evaluate the stability of the drug substance under various stress conditions.
Methodology:
-
Acidic Degradation: Dissolve 2 mg of the substance in 1 mL of 0.1 M HCl. Heat the solution at 80°C for 8 hours.
-
Alkaline Degradation: Dissolve 2 mg of the substance in 1 mL of 0.1 M NaOH. Heat the solution at 80°C for 8 hours.
-
Oxidative Degradation: Dissolve 3 mg of the substance in 1 mL of 30% H₂O₂. Keep the solution at room temperature for 2 days.
-
Thermal Degradation: Expose the solid substance to a dry heat of 50°C for 60 days.
-
Photolytic Degradation: Expose the solid substance to sunlight for 2 days.
-
Neutral Hydrolysis: Dissolve 2 mg of the substance in 1 mL of water and heat at 80°C for 2 days.
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the percentage of degradation.
Protocol 2: HPLC Method for the Analysis of Telmisartan and its Degradation Products
This is an example of a UPLC method that has been used for the analysis of Telmisartan and its degradation products.[1][2]
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1mm × 150mm)
-
Mobile Phase: Acetonitrile: Water (70:30 v/v) in isocratic mode
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 2 µL
Workflow for HPLC Method Development to Minimize Degradation:
Caption: HPLC method development workflow.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 7. Telmisartan Impurities | 144701-48-4 Certified Reference Substance [alfaomegapharma.com]
- 8. This compound | 915124-86-6 [chemicalbook.com]
- 9. CAS 915124-86-6: this compound | CymitQuimica [cymitquimica.com]
- 10. allmpus.com [allmpus.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Strategies to reduce Telmisartan Amide formation during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Telmisartan Amide, a critical impurity, during the synthesis of Telmisartan.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how is it identified?
A1: "this compound" is a common process-related impurity in Telmisartan synthesis, officially designated as Telmisartan Impurity B .[1][2] Its chemical name is N-(2'-cyano-biphenyl-4-ylmethyl)-N-[2-methyl-4-(1-methyl-1H-benzoimidazol-2-yl)-6-nitro-phenyl]-butyramide. It is typically identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3][4]
Q2: At which stage of Telmisartan synthesis is the amide impurity formed?
A2: The formation of this compound (Impurity B) is primarily associated with the hydrolysis of a nitrile-containing intermediate. In many synthetic routes, the final step involves the conversion of a nitrile group (-CN) on the biphenyl moiety to a carboxylic acid group (-COOH) to yield Telmisartan. Under certain conditions, this hydrolysis can partially stop at the amide stage, leading to the formation of the impurity.[5][6]
Q3: What are the general principles for controlling the hydrolysis of nitriles to carboxylic acids?
A3: The hydrolysis of nitriles can be catalyzed by either acid or base.[5][6]
-
Acidic hydrolysis typically proceeds to the carboxylic acid. The reaction begins with the protonation of the nitrile, making it more susceptible to nucleophilic attack by water.[7]
-
Basic hydrolysis initially forms a carboxylate salt. Milder basic conditions may favor the formation of the amide as an intermediate, which can sometimes be isolated. Harsher conditions, such as higher temperatures and prolonged reaction times, tend to drive the reaction to the fully hydrolyzed carboxylic acid.[7]
Q4: Are there validated analytical methods to quantify this compound (Impurity B)?
A4: Yes, several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the determination of Telmisartan and its related impurities, including Impurity B.[3][4] These methods can separate and quantify the amide impurity from the active pharmaceutical ingredient (API) and other process-related impurities. A common approach involves using a C8 or C18 column with a gradient elution system, often with a mobile phase containing acetonitrile and a buffer like trifluoroacetic acid, and UV detection at approximately 230 nm.[3][4]
Troubleshooting Guide: Reducing this compound Formation
This guide addresses specific issues related to the formation of this compound (Impurity B) during synthesis and provides strategies for its mitigation.
Issue 1: High levels of this compound (Impurity B) detected in the final product after hydrolysis.
Possible Cause: The hydrolysis conditions are not optimized to favor the complete conversion of the nitrile intermediate to the carboxylic acid. This could be due to factors such as the choice of acid or base, reaction temperature, or reaction time.
Strategies to Reduce Amide Formation:
-
Favor Acidic Hydrolysis: Acid-catalyzed hydrolysis is generally more effective in converting nitriles directly to carboxylic acids without significant accumulation of the amide intermediate.[5][7]
-
Recommendation: Employ strong acidic conditions for the hydrolysis step. Common reagents include concentrated hydrochloric acid or sulfuric acid.
-
-
Optimize Basic Hydrolysis Conditions: If a basic hydrolysis is preferred, it is crucial to ensure the conditions are sufficiently stringent to drive the reaction past the amide stage.
-
Recommendation: Increase the reaction temperature and/or prolong the reaction time. The choice of base can also be critical; stronger bases like sodium hydroxide are typically used.[5]
-
-
Kinetic vs. Thermodynamic Control: Amide formation can be seen as a kinetically favored product under certain milder conditions, while the carboxylic acid is the thermodynamically more stable product.[8][9][10]
-
Recommendation: Ensure the reaction has sufficient energy (higher temperature) and time to reach thermodynamic equilibrium, which favors the carboxylic acid.
-
Data Presentation: Impact of Hydrolysis Conditions on Amide Impurity Formation
| Hydrolysis Condition | Expected Impact on Amide Formation | Rationale |
| Strong Acid (e.g., conc. HCl, reflux) | Low | Acidic conditions strongly favor the complete hydrolysis of the nitrile to the carboxylic acid.[5][7] |
| Mild Basic (e.g., NaOH, lower temp.) | Potential for Higher Levels | Milder basic conditions may not be sufficient to hydrolyze the intermediate amide to the carboxylate, leading to its accumulation.[7] |
| Strong Base (e.g., NaOH, high temp., prolonged time) | Low | Harsher basic conditions provide the necessary energy to overcome the activation barrier for amide hydrolysis.[7] |
| Neutral pH with Water (high temp.) | Very Slow/Inefficient | The uncatalyzed hydrolysis of nitriles is extremely slow and not practical for synthesis, but would likely produce a mixture.[5] |
Experimental Protocols
Key Experiment: Hydrolysis of Nitrile Intermediate to Telmisartan
This protocol describes a general procedure for the final hydrolysis step in a common Telmisartan synthesis route.
Objective: To hydrolyze the nitrile intermediate to the final carboxylic acid product (Telmisartan) while minimizing the formation of the amide impurity.
Materials:
-
Telmisartan nitrile intermediate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 20%)
-
Acetonitrile
-
Water
-
Acetic Acid (e.g., 5%)
Procedure (Acidic Hydrolysis):
-
A mixture of the Telmisartan nitrile intermediate and concentrated hydrochloric acid is heated to reflux (approximately 100-110 °C).[11]
-
The reaction is monitored by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed (typically requires several hours).
-
After completion, the reaction mixture is cooled (e.g., to 0-5 °C).
-
The pH of the solution is carefully adjusted to 9-10 using a sodium hydroxide solution.
-
The mixture is stirred at room temperature for a period (e.g., 2 hours) to ensure complete precipitation.
-
The resulting solid is collected by filtration and washed with water.
-
For purification, the wet solid can be dissolved in a mixture of water and acetonitrile at an elevated temperature (e.g., 60-65 °C).
-
The pH of the resulting solution is then adjusted to 5.0-5.5 with acetic acid to precipitate the purified Telmisartan.
-
The purified product is collected by filtration, washed with water, and dried under vacuum.[12]
Visualizations
Telmisartan Synthesis and Amide Impurity Formation Pathway
Caption: Reaction pathway showing the formation of Telmisartan and the amide impurity.
Troubleshooting Workflow for High Amide Impurity
Caption: A workflow for troubleshooting and reducing high levels of amide impurity.
References
- 1. Synthesis of telmisartan impurity B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. jackwestin.com [jackwestin.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN102219746A - Preparation method of telmisartan impurity B - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
Column selection for optimal separation of Telmisartan isomers and impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Telmisartan isomers and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting columns and conditions for Telmisartan impurity analysis?
A1: Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing Telmisartan and its impurities.[1] The most commonly used stationary phases are C18 or C8 columns.[1][2] A typical mobile phase consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, such as phosphate or acetate.[1][2] Gradient elution is often employed for separating a wide range of impurities.[3][4]
Q2: Why is the mobile phase pH critical for Telmisartan analysis?
A2: Telmisartan is an amphoteric molecule with both acidic (carboxylic acid, pKa ~3.5-4.1) and basic (benzimidazole, pKa ~6.0) functional groups.[1] The pH of the mobile phase controls the ionization state of Telmisartan, which significantly affects its retention, solubility, and interaction with the stationary phase.[1] Operating near a pKa value can lead to poor peak shapes, such as tailing.[1] It is generally recommended to maintain the mobile phase pH at least 2 units away from the analyte's pKa.
Q3: What causes peak tailing in Telmisartan chromatography and how can it be resolved?
A3: Peak tailing for Telmisartan is often caused by secondary interactions between the basic functional groups of the molecule and residual acidic silanol groups on silica-based stationary phases.[1] Other causes include using a mobile phase pH close to the analyte's pKa, column overload, or issues with the column itself (e.g., voids).[1] To resolve tailing, consider the following:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5) can protonate the silanol groups, reducing unwanted interactions.[1]
-
Use a Mobile Phase Additive: Adding a competing base, like triethylamine (TEA) at a low concentration (e.g., 0.1-0.2%), can mask the active silanol sites.[1]
-
Evaluate the Column: Use a high-purity, end-capped silica column to minimize free silanol groups.[1] If the column is old, replacing it may be necessary.[1]
-
Optimize Sample Concentration: Dilute the sample to avoid overloading the column.[1]
Q4: How can I separate Telmisartan from its isomers (atropisomers)?
A4: Telmisartan exhibits atropisomerism due to restricted rotation. Separating these isomers requires a chiral stationary phase (CSP). While specific applications for Telmisartan are not detailed in the provided literature, general strategies for chiral separations can be applied. The direct approach using HPLC with a CSP is most common.[5] Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are widely used for a broad range of chiral compounds and would be a logical starting point.[6] The mobile phase for chiral separations often consists of hexane with an alcohol modifier like 2-propanol or ethanol.[5] For basic compounds like Telmisartan, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape.[5]
Q5: Can UPLC be used for Telmisartan analysis? What are the advantages?
A5: Yes, Ultra-Performance Liquid Chromatography (UPLC) is highly effective for analyzing Telmisartan and its impurities.[3][7] UPLC systems use columns with sub-2 µm particles, which provides significant advantages over traditional HPLC, including:
-
Faster Analysis: Run times can be dramatically reduced. For instance, a USP method was transferred from a 6-minute HPLC run to a 1.5-minute UPLC run.[7][8]
-
Improved Resolution: Narrower peaks lead to better separation of closely eluting impurities.[7]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times result in an 86% reduction in mobile phase usage per injection in one study.[7]
-
Increased Sensitivity: Sharper peaks lead to a better signal-to-noise ratio.[3][9]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Telmisartan.
Issue: Poor Peak Shape (Tailing)
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
Issue: Inadequate Resolution Between Telmisartan and Impurities
-
Symptom: Peaks are not baseline separated.
-
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition:
-
Solution A (Adjust Organic Content): Decrease the percentage of the organic solvent (acetonitrile or methanol) to increase retention times and potentially improve separation.[1]
-
Solution B (Change Organic Solvent): Switch from acetonitrile to methanol or vice versa. This changes the selectivity of the separation.[1]
-
-
Incorrect Stationary Phase:
-
Solution: Screen different stationary phases. For example, some methods have found success with RP-8 or phenyl columns, which offer different selectivity compared to standard C18 phases.[3][4] UPLC columns with smaller particles (e.g., 1.7 µm) offer inherently higher efficiency and resolution.[3][9]
-
-
Gradient Profile is Not Optimized:
-
Data Presentation
Table 1: HPLC and UPLC Columns for Telmisartan Impurity Analysis
| Column Name | Stationary Phase | Dimensions (mm, µm) | Application | Reference |
| Symmetry Shield RP8 | RP-8 | 150 x 4.6, 3.5 | Impurity Profiling | [4] |
| Kromasil C18 | C18 | 250 x 4.6, 5 | Related Substances | [10] |
| Inertsil ODS 3V | C18 | 250 x 4.6, 5 | Impurity Profiling | [11] |
| XSelect HSS T3 | C18 | 50 x 4.6, 5 | USP Method | [7] |
| ACQUITY UPLC HSS T3 | C18 | 30 x 2.1, 1.8 | USP Method Transfer | [7] |
| Acquity BEH Shield-RP18 | Shield RP-18 | 100 x 2.1, 1.7 | Impurity Profiling | [3][9] |
| Chromosil C18 | C18 | 250 x 4.6, 5 | Assay | [12] |
Table 2: Example Chromatographic Conditions for Telmisartan Analysis
| Method Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference | | :--- | :--- | :--- | :--- | :--- | | RP-HPLC | Symmetry Shield RP8 (150 x 4.6 mm, 3.5 µm) | A: 0.05% TFA; B: Acetonitrile (Gradient) | 0.8 | 230 |[4] | | RP-HPLC | C18 (dimensions not specified) | Acetonitrile: 0.01M KH2PO4 (pH 3): Methanol (40:20:40 v/v) | 1.0 | 295 |[2] | | UPLC | Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm) | A: 90:10 (pH 4.5 Buffer:ACN); B: 20:80 (pH 4.5 Buffer:ACN) (Gradient) | 0.3 | 290 |[3][9] | | UPLC | ACQUITY UPLC HSS T3 (30 x 2.1 mm, 1.8 µm) | 70:30 Methanol:Buffer (17mM NH4H2PO4, pH 3.0) | 0.6 | 298 |[7] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Telmisartan and Impurities
This protocol is a generalized starting point based on common parameters found in the literature.[2][4] Optimization will be required.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18 or C8, e.g., 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Buffer (Aqueous Phase): Prepare a 10-25 mM potassium dihydrogen phosphate buffer. Adjust pH to 3.0-3.5 with orthophosphoric acid.[2] Filter through a 0.45 µm membrane filter.
-
Organic Phase: HPLC-grade acetonitrile or methanol.
-
Composition: Start with an isocratic mixture such as Acetonitrile:Buffer (60:40 v/v) or a simple gradient.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve Telmisartan standard or sample in methanol or a mixture of the mobile phase to a final concentration of approximately 100 µg/mL.[2] Sonicate to ensure complete dissolution.
-
Protocol 2: UPLC Method for Telmisartan Impurity Profiling
This protocol is based on a validated UPLC method for the simultaneous determination of Telmisartan and its impurities.[3][9]
-
Chromatographic System: UPLC with a PDA or TUV detector.
-
Column: Acquity BEH Shield-RP18, 100 x 2.1 mm, 1.7 µm.[3][9]
-
Mobile Phase Preparation:
-
Buffer (pH 4.5): Prepare an aqueous solution of 0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, and 1 mL of triethylamine per liter. Adjust pH to 4.5 with diluted orthophosphoric acid.[3][9]
-
Mobile Phase A: pH 4.5 Buffer : Acetonitrile (90:10 v/v).[3][9]
-
Mobile Phase B: pH 4.5 Buffer : Acetonitrile (20:80 v/v).[3][9]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Diluent: Mixture of pH 4.5 buffer, acetonitrile, and methanol (60:20:20 v/v/v).[3]
-
Prepare sample solutions in the diluent.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing peak tailing in Telmisartan analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. chemmethod.com [chemmethod.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of Telmisartan Amide
Welcome to the technical support center for the bioanalysis of Telmisartan Amide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound in biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[2][3] This interference can lead to inaccurate and imprecise quantification.[4] Ion suppression is the more common issue, resulting in a reduced signal, while ion enhancement leads to an artificially inflated signal.[5]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Telmisartan-d3 recommended for this compound bioanalysis?
A2: A stable isotope-labeled internal standard, such as Telmisartan-d3 or -d7, is considered the gold standard for mitigating matrix effects in LC-MS/MS analysis.[5][6] Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences nearly the same degree of ionization suppression or enhancement.[6][7] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[5]
Q3: What are the common signs of significant matrix effects in my this compound analysis?
A3: Significant matrix effects can manifest in several ways during your analysis. Key indicators include:
-
Poor reproducibility of results between different biological samples.[5]
-
Inaccurate quantification, even when an internal standard is used.[5]
-
High variability in the peak area of the internal standard across different samples.[5]
-
A noticeable difference in the analyte's response when comparing standards prepared in a clean solvent versus those prepared in the biological matrix.[5]
Q4: Is a simple "dilute-and-shoot" method sufficient for sample preparation to avoid matrix effects?
A4: While "dilute-and-shoot" is a straightforward and rapid sample preparation technique, it is often insufficient for complex matrices like plasma or urine, particularly when low detection limits are required.[5] This method reduces the concentration of matrix components but does not eliminate them, meaning significant matrix effects can still persist.[5] For more robust and reliable results, more comprehensive sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.[2][8]
Troubleshooting Guide
Issue: High Variability in Results and Poor Reproducibility
This is a primary indicator of uncompensated matrix effects. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting logic for addressing high variability in bioanalytical results.
Issue: Low Signal Intensity or Poor Sensitivity
Low signal intensity can be a result of significant ion suppression. The following steps can help identify and mitigate this issue.
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify the regions in the chromatogram where ion suppression is occurring.[3]
-
Optimize Chromatographic Conditions: Adjust the gradient, mobile phase composition, or even the column chemistry to separate the this compound peak from the suppression zones.
-
Enhance Sample Cleanup: The primary cause of ion suppression is co-eluting endogenous compounds, particularly phospholipids.[2] Improving the sample preparation method is the most effective way to address this.[2] Consider switching from protein precipitation to a more rigorous technique like LLE or SPE.[2][9]
-
Switch Ionization Mode: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][10] If your instrumentation allows, testing the analysis in APCI mode may resolve the suppression issue.[3]
Quantitative Data Summary
The following tables summarize typical performance parameters from various validated bioanalytical methods for Telmisartan in human plasma, which can serve as a reference for methods developed for this compound.
Table 1: Linearity and Range of Telmisartan in Human Plasma
| Internal Standard | Linearity Range | Correlation Coefficient (R²) | LLOQ | ULOQ | Analytical Method | Reference |
| Telmisartan-d3 | 50 - 5000 pg/mL | ≥ 0.99 | 50 pg/mL | 5000 pg/mL | LC-MS/MS | [7] |
| Telmisartan-13CD3 | 2.008 - 800.790 ng/mL | Not Specified | 2.008 ng/mL | 800.790 ng/mL | LC-MS/MS | [7] |
| Telmisartan-d3 | 0.98 - 800.0 ng/mL | > 0.998 | 0.98 ng/mL | 800.0 ng/mL | LC-MS/MS | [7] |
| Carbamazepine | 2.01 - 400.06 ng/mL | ≥ 0.99 | 2.01 ng/mL | 400.06 ng/mL | LC-MS/MS | [7] |
| Pioglitazone | 0.7 - 10 µg/mL | 0.9979 | 0.07 µg/mL | 10 µg/mL | HPLC | [11] |
Table 2: Recovery and Stability of Telmisartan
| Quality Control Sample | Recovery (%) | Stability Condition | Stability Result | Reference |
| LQC, MQC, HQC | 81.13, 79.96, 82.4 | Freeze-Thaw (3 cycles) | Stable | |
| LQC, MQC, HQC | 75.98 (Telmisartan) | Bench Top (24 hours) | Stable | [12] |
| LQC, MQC, HQC | 81.91 (Hydrochlorothiazide) | Post-Preparative (48 hours) | Stable | [12] |
| Not Specified | 94.3 - 105.6 | Various Conditions | Stable |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a generalized procedure adapted from methods for Telmisartan.[5]
-
Sample Aliquoting: Transfer 200 µL of plasma sample into a clean polypropylene tube.
-
Internal Standard Spiking: Add 25 µL of the working solution of a suitable internal standard (e.g., Telmisartan-d3).
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., acetate buffer) to adjust the sample pH.
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 60:40, v/v).
-
Vortexing: Vortex the mixture vigorously for 2-5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Caption: A typical experimental workflow for Liquid-Liquid Extraction (LLE).
Protocol 2: Protein Precipitation (PPT) for this compound from Plasma
This is a simpler, though potentially less clean, sample preparation method.[7]
-
Sample Aliquoting: To 100 µL of a plasma sample, add a fixed amount of the internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortexing: Vortex mix for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a specific volume of the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Caption: A typical experimental workflow for Protein Precipitation (PPT).
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma [scirp.org]
Technical Support Center: Analysis of Telmisartan and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the analytical resolution between Telmisartan, Telmisartan Amide, and other degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
A1: this compound is a known impurity of Telmisartan, listed as "Telmisartan EP Impurity F" in the European Pharmacopoeia and also referred to as "this compound (USP)" by the United States Pharmacopeia.[1][2] Its chemical name is 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl] methyl}phenyl)benzamide.[1] As a potential impurity or degradation product, it is crucial to separate and quantify it to ensure the purity, safety, and efficacy of the Telmisartan drug product. Regulatory bodies like the ICH require the identification and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.
Q2: What are the common degradation pathways for Telmisartan?
A2: Telmisartan is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it degrades significantly under acidic, alkaline, and oxidative conditions.[3][4] It is found to be relatively stable under neutral, thermal, and photolytic stress conditions.[3][4] The degradation can lead to the formation of several products, which need to be adequately separated from the parent drug.
Q3: Which analytical techniques are most suitable for separating Telmisartan and its degradation products?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective techniques for the separation and quantification of Telmisartan and its impurities.[3][4] UPLC methods, utilizing sub-2 µm particle columns, can offer faster analysis times and improved resolution compared to traditional HPLC.[3][4]
Q4: What are the key chromatographic parameters to optimize for better resolution?
A4: To achieve optimal separation, several parameters can be adjusted, including:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer is critical.
-
pH of the Mobile Phase: The pH of the buffer can significantly affect the retention and peak shape of ionizable compounds like Telmisartan.
-
Column Chemistry: The choice of stationary phase (e.g., C18, C8) and column dimensions plays a vital role in selectivity and resolution.[3]
-
Flow Rate: Optimizing the flow rate can improve efficiency, though it may impact analysis time.
-
Column Temperature: Maintaining a consistent and optimized column temperature can enhance reproducibility and peak shape.
Troubleshooting Guides
Issue 1: Poor Resolution Between Telmisartan and this compound
This guide provides a systematic approach to troubleshoot and improve the separation between Telmisartan and its amide impurity.
Caption: Workflow for troubleshooting poor resolution.
Issue 2: Peak Tailing or Asymmetry
Peak tailing is a common issue that can affect resolution and integration accuracy. This guide outlines steps to identify and resolve this problem.
Caption: Workflow for addressing peak tailing issues.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is a representative method for the separation of Telmisartan from its degradation products.
Chromatographic Conditions
| Parameter | Condition |
| Column | Symmetry shield RP8 (150 mm x 4.6 mm, 3.5 µm)[3] |
| Mobile Phase A | 0.05% Trifluoroacetic acid in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Program | Time (min): %B -> 0:13, 3:13, 7:25, 20:30, 30:40, 40:80, 46:13, 55:13[3] |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Detection Wavelength | 230 nm[3] |
| Injection Volume | 10 µL[3] |
Sample Preparation
-
Standard Solution: Prepare a stock solution of Telmisartan and its known impurities (including this compound) in methanol at a concentration of approximately 300 µg/mL.[3]
-
Sample Solution (Forced Degradation):
Protocol 2: UPLC Method for Faster Analysis
This protocol provides a UPLC method for a more rapid separation.
Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (150 mm x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase | Acetonitrile:Water (70:30 v/v)[4] |
| Mode | Isocratic[4] |
| Flow Rate | 0.2 mL/min[4] |
| Detection Wavelength | Not specified, but 298 nm is used for Telmisartan in other methods. |
| Injection Volume | Not specified, typically 1-5 µL for UPLC. |
Sample Preparation
Follow the sample preparation guidelines as described in Protocol 1, adjusting concentrations as needed for the sensitivity of the UPLC system.
Logical Relationship Diagram
This diagram illustrates the logical steps involved in method development for enhancing resolution.
Caption: Strategy for method development.
References
Technical Support Center: Chromatographic Analysis of Telmisartan Amide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effect of pH on the chromatographic behavior of Telmisartan Amide.
Understanding the Role of pH
This compound, a primary impurity and derivative of Telmisartan, possesses basic functional groups, specifically two benzimidazole rings. The ionization state of these groups is highly dependent on the pH of the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC). This ionization directly impacts the molecule's polarity and, consequently, its retention time and peak shape.
Unlike Telmisartan, which has a carboxylic acid group with pKa values around 3.5-4.1, this compound lacks this acidic functionality. The basicity of the benzimidazole nitrogens means that at lower pH values, these groups become protonated (positively charged), increasing the molecule's polarity and leading to earlier elution (shorter retention times). As the pH of the mobile phase increases, the benzimidazole groups become deprotonated (neutral), increasing the molecule's hydrophobicity and resulting in longer retention times.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound, adapted from established methods for Telmisartan and its related substances.
Method 1: Isocratic RP-HPLC for Telmisartan and this compound
This method is suitable for the routine analysis and separation of Telmisartan from its amide impurity.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) in a ratio of 55:45 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 298 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in the specified ratio. Filter through a 0.45 µm membrane filter and degas before use.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to achieve a known concentration (e.g., 0.1 mg/mL).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Gradient RP-HPLC for Related Substances of Telmisartan (including this compound)
This gradient method is designed for the separation and quantification of multiple impurities of Telmisartan.
Chromatographic Conditions:
| Parameter | Condition |
| Column | L1 packing (C18), e.g., 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase A | 0.025 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
Sample and Standard Preparation:
Follow the sample preparation guidelines from Method 1, using the mobile phase as the diluent.
Quantitative Data Summary
Table 1: Effect of pH on Retention Time
| pH of Mobile Phase | Expected Retention Time of Telmisartan (min) | Expected Retention Time of this compound (min) |
| 2.5 | ~ 8.5 | ~ 4.0 |
| 3.5 | ~ 7.0 | ~ 4.8 |
| 4.5 | ~ 5.5 | ~ 5.5 |
| 6.0 | ~ 4.0 | ~ 6.2 |
| 7.5 | ~ 3.5 | ~ 6.5 |
Visualizations
Caption: pH effect on the ionization and retention of this compound.
References
Validation & Comparative
Telmisartan vs. Telmisartan Amide: A Comparative Analysis of AT1 Receptor Binding Affinity
For Immediate Release
This guide provides a detailed comparison of the Angiotensin II Type 1 (AT1) receptor binding affinity of Telmisartan and its amide derivative. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview based on available experimental data.
Executive Summary
Telmisartan is a well-established, potent, and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, demonstrating high binding affinity which underpins its clinical efficacy in treating hypertension.[1][2][3] In contrast, scientific literature on Telmisartan amide, a derivative where the carboxylic acid group is replaced by an amide, indicates a significant reduction in binding affinity for the AT1 receptor.[4][5][6] This structural modification is often explored in the context of developing new therapeutic agents, for instance in oncology, where reduced antihypertensive effects may be desirable.[4][5][6]
This document synthesizes the available quantitative data for Telmisartan's binding affinity, outlines the standard experimental protocols for such measurements, and illustrates the relevant biological pathways. While direct quantitative data for this compound is scarce, a qualitative comparison is presented based on current research findings.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the key binding affinity parameters for Telmisartan. As of the latest review of published studies, corresponding quantitative data for this compound is not available.
| Compound | Binding Affinity Parameter | Value | Reference |
| Telmisartan | pKi | 8.19 ± 0.04 | [7][8] |
| Ki | 0.47 nM | [9] | |
| Dissociation Half-life (t½) | 213 minutes | [2][10] | |
| This compound | AT1 Receptor Affinity | Lower than Telmisartan | [4][5][6] |
A study on Telmisartan alkylamine derivatives, which are amides of Telmisartan, reported that these compounds exhibited a lower affinity for the AT1 receptor compared to the parent drug, Telmisartan.[4][5][6] This was an intended outcome of the chemical modification to shift the therapeutic application of the molecule.
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in cardiovascular regulation by mediating the effects of Angiotensin II.[3] The binding of Angiotensin II to the AT1 receptor initiates a signaling cascade, primarily through the Gq/11 protein, leading to physiological responses such as vasoconstriction.
Experimental Protocols for Receptor Binding Affinity Studies
The binding affinity of compounds to the AT1 receptor is typically determined using radioligand binding assays.
Radioligand Competition Binding Assay Protocol
-
Membrane Preparation :
-
Human AT1 receptors are expressed in a suitable cell line, such as COS-7 or CHO cells.[7][9]
-
The cells are harvested, and the cell membranes are isolated through homogenization and centrifugation.[7]
-
The resulting membrane pellet is washed and resuspended in a suitable assay buffer. The total protein concentration of the membrane preparation is quantified.[7]
-
-
Competition Binding Assay :
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand specific for the AT1 receptor (e.g., [³H]-Angiotensin II).[7]
-
A range of concentrations of the unlabeled test compound (e.g., Telmisartan) is added to compete for binding with the radioligand.
-
The reaction mixtures are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow binding to reach equilibrium.[7][9]
-
A parallel incubation is performed in the presence of a high concentration of an unlabeled ligand to determine non-specific binding.
-
-
Separation and Quantification :
-
The assay is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[7]
-
The filters are washed with ice-cold buffer to minimize non-specific binding.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis :
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Workflow for a Typical Binding Affinity Study
Conclusion
The available scientific evidence clearly demonstrates that Telmisartan is a high-affinity antagonist of the AT1 receptor. In contrast, its amide derivative, this compound, exhibits a reduced affinity for this receptor. This fundamental difference in receptor binding highlights the critical role of the carboxylic acid moiety in Telmisartan's interaction with the AT1 receptor. For researchers in drug development, this information is vital for the rational design of new molecules with tailored pharmacological profiles, whether for cardiovascular or other therapeutic areas. Further quantitative studies on this compound and other derivatives are warranted to fully characterize their structure-activity relationships at the AT1 receptor.
References
- 1. [Pharmacological and clinical profile of telmisartan, a selective angiotensin II type-1 receptor blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Synthesis and Biological Evaluation of Telmisartan Alkylamine Derivatives as Potential Anticancer Agents | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Synthesis and Biological Evaluation of Telmisartan Alkylamine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability Under Scrutiny: A Comparative Analysis of Telmisartan's Resilience
A deep dive into the inherent stability of the antihypertensive agent, telmisartan, reveals its vulnerabilities and strengths under various stress conditions. While a direct comparative stability analysis with its process-related impurity, telmisartan amide, is not available in current scientific literature, extensive forced degradation studies on telmisartan provide critical insights for researchers and drug development professionals.
Telmisartan, a widely prescribed angiotensin II receptor blocker, demonstrates variable stability when subjected to a range of environmental stressors. Understanding its degradation pathways is paramount for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This guide synthesizes findings from multiple studies to offer a comprehensive overview of telmisartan's stability profile, supported by experimental data and detailed methodologies.
Quantitative Stability Profile of Telmisartan
Forced degradation studies are a cornerstone of pharmaceutical development, designed to elucidate the intrinsic stability of a drug substance. The following table summarizes the degradation of telmisartan under various stress conditions as reported in several studies.
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C | 8 hours | ~30% | [1] |
| 0.1 N HCl at 60°C | 4 hours | 6.24% | [2] | |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C | 8 hours | ~60% | [1] |
| 0.1 N NaOH at 60°C | 4 hours | 11.69% | [2] | |
| Oxidative Degradation | 30% H₂O₂ at room temperature | 2 days | Degradation observed | [1] |
| 3% v/v H₂O₂ at 60°C | 4 hours | 14.51% | [2] | |
| Thermal Degradation | Solid drug at 50°C | 1 month | No significant degradation | [1] |
| Solid drug at 60°C | 48 hours | 14.9% | [2] | |
| Photolytic Degradation | Sunlight (60,000-70,000 lux) | 2 days | Stable | [1] |
| UV and visible light | - | 14.77% | [2] | |
| Neutral Hydrolysis | Water at 80°C | 2 days | No degradation | [1] |
Insights into Telmisartan's Stability
The data consistently indicates that telmisartan is most susceptible to degradation under alkaline and acidic conditions, with alkaline hydrolysis being more pronounced.[1] Oxidative stress also leads to the formation of degradation products.[1][2] Conversely, the drug substance is relatively stable under neutral, thermal, and photolytic conditions in its solid state.[1] However, some studies have shown degradation under thermal and photolytic stress, suggesting that the specific conditions and formulation can influence stability.[2]
It is important to note that "this compound" is identified as a process-related impurity of telmisartan. A thorough review of the scientific literature did not yield any studies that specifically investigate and compare the stability of this compound to that of telmisartan. Therefore, a direct comparison of their stability profiles is not feasible at this time.
Experimental Corner: Methodologies for Stability Testing
The following protocols are representative of the methods used in the forced degradation studies of telmisartan.
Forced Degradation Experimental Protocols
-
Acidic Hydrolysis: A solution of telmisartan (e.g., 2 mg/mL in 0.1 M HCl) is heated (e.g., at 80°C) for a specified period (e.g., 8 hours).[1]
-
Alkaline Hydrolysis: A solution of telmisartan (e.g., 2 mg/mL in 0.1 M NaOH) is heated (e.g., at 80°C) for a specified period (e.g., 8 hours).[1]
-
Oxidative Degradation: Telmisartan is dissolved in a solution of hydrogen peroxide (e.g., 30% H₂O₂) and kept at room temperature for a defined duration (e.g., 2 days).[1]
-
Thermal Degradation: The solid drug is exposed to elevated temperatures (e.g., 50°C) in a hot air oven for an extended period (e.g., 1 month).[1]
-
Photolytic Degradation: The solid drug or a solution of the drug is exposed to sunlight or a specific light source (e.g., 60,000-70,000 lux) for a set time (e.g., 2 days).[1]
-
Neutral Hydrolysis: The drug is refluxed in water at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 2 days).[1]
Analytical Method: Stability-Indicating HPLC
A common analytical technique to quantify the degradation of telmisartan and separate it from its degradation products is High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 column is frequently used.
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically employed in an isocratic or gradient elution mode.
-
Detection: UV detection at a specific wavelength (e.g., 230 nm) is used to monitor the drug and its degradation products.[1]
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies of telmisartan.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Telmisartan Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different analytical methods for the quantification of impurities in Telmisartan. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical method for your specific needs.
Data Summary: Comparison of Analytical Methods
The following tables summarize the key performance parameters of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods developed for the analysis of Telmisartan and its impurities. This data has been compiled from various validated studies to facilitate a direct comparison.
Table 1: Chromatographic Conditions and Method Parameters
| Parameter | Method 1: Stability-Indicating RP-HPLC[1][2] | Method 2: UPLC for Simultaneous Determination[3] | Method 3: RP-HPLC for Simultaneous Estimation[4] |
| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) | Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm) | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05% Trifluoroacetic acid in water | 0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt and 1 mL of triethyl amine in water, pH 4.5 | 1% (v/v) triethylamine in potassium hydrogen orthophosphate (pH 2.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | Not Specified | 0.3 mL/min | 1.3 mL/min |
| Detection Wavelength | 230 nm | 290 nm | 271 nm |
| Column Temperature | Not Specified | 25°C | Not Specified |
Table 2: Method Validation Data
| Parameter | Method 1: Stability-Indicating RP-HPLC[1][2] | Method 2: UPLC for Simultaneous Determination[3] | Method 3: RP-HPLC for Simultaneous Estimation[4] |
| Linearity Range | Not Specified | LOQ (~0.05) to 6.81 µg/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.99 | ~0.999 | > 0.994 |
| LOD | 0.01 - 0.02 (% w/w) for impurities | Not specified in %w/w | 0.005 - 0.029 µg/mL |
| LOQ | 0.03 - 0.05 (% w/w) for impurities | ~0.05 µg/mL | Not specified in %w/w |
| Accuracy (% Recovery) | Not Specified | 85.0% to 115.0% | 97.3% to 101.8% |
| Precision (%RSD) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published and validated methods.
Method 1: Stability-Indicating RP-HPLC Method[1][2]
This method is designed to separate and quantify process-related and degradation impurities of Telmisartan.
1. Chromatographic System:
-
HPLC System: A gradient HPLC system with a UV-Visible detector.
-
Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.05% (v/v) Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Detection: 230 nm.
-
Injection Volume: Not specified.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Telmisartan and its known impurities in a suitable diluent (e.g., methanol).
-
Sample Solution: Dissolve an accurately weighed amount of the Telmisartan drug substance or a powdered tablet equivalent in the diluent to achieve a target concentration.
3. Forced Degradation Studies:
-
Acid Degradation: Reflux the drug substance in 0.1 M HCl.
-
Base Degradation: Reflux the drug substance in 0.1 M NaOH.
-
Oxidative Degradation: Treat the drug substance with 30% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100°C).
-
Photolytic Degradation: Expose the drug substance solution to UV light.
Method 2: UPLC Method for Simultaneous Determination of Impurities[3]
This UPLC method is suitable for the rapid and simultaneous determination of Telmisartan and its impurities.
1. Chromatographic System:
-
UPLC System: A UPLC system with a UV detector.
-
Column: Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, and 1 mL of triethylamine in water, with pH adjusted to 4.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Detection: 290 nm.
-
Injection Volume: 3 µL.
2. Gradient Program:
-
A specific gradient program should be followed, for example: time (min)/% mobile phase B: 0/20, 2/30, 5/45, 8/55, 10/80, 14/80, 14.1/20, and 18/20.[3]
3. Sample Preparation:
-
Prepare stock and working solutions of Telmisartan and its impurities in a suitable diluent like methanol.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the cross-validation of analytical methods for Telmisartan impurities.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
Genotoxicity Assessment of Telmisartan Amide Impurity: A Comparative Guide
This guide provides a comprehensive framework for the genotoxicity assessment of Telmisartan Amide impurity, also known as Telmisartan EP Impurity F.[1][2][3] It is intended for researchers, scientists, and drug development professionals involved in the safety evaluation of pharmaceutical impurities. This document outlines the standard battery of tests recommended by international guidelines, such as those from the International Council for Harmonisation (ICH), to evaluate the potential of a substance to cause genetic damage.[4][5]
While specific experimental data on the genotoxicity of this compound impurity is not publicly available, this guide presents the methodologies that would be employed for its assessment. The results from such studies would be compared against the known genotoxicity profile of the active pharmaceutical ingredient (API), Telmisartan, and established regulatory thresholds.
Introduction to Genotoxicity Testing of Pharmaceutical Impurities
Genotoxic impurities in pharmaceuticals are of significant concern as they can damage DNA and potentially lead to carcinogenic effects.[4] Regulatory bodies worldwide have established stringent guidelines for the identification, qualification, and control of such impurities.[5][6] The assessment of genotoxic potential is a critical step in the safety evaluation of any new drug substance and its associated impurities.
The core principle of this assessment is a tiered approach, starting with in silico or in vitro screening methods and progressing to in vivo assays if necessary. A standard battery of tests is typically required to cover the three main endpoints of genotoxicity: gene mutation, chromosomal aberration, and aneuploidy.
Comparative Data Presentation
The following tables are structured to present the comparative data that would be generated from a comprehensive genotoxicity assessment of this compound impurity against Telmisartan.
Table 1: Bacterial Reverse Mutation Assay (Ames Test)
| Test Article | Tester Strain | Metabolic Activation (S9) | Result (Fold Increase over Negative Control) | Conclusion |
| This compound Impurity | TA98 | Without | [Data to be generated] | [Mutagenic/Non-mutagenic] |
| With | [Data to be generated] | [Mutagenic/Non-mutagenic] | ||
| TA100 | Without | [Data to be generated] | [Mutagenic/Non-mutagenic] | |
| With | [Data to be generated] | [Mutagenic/Non-mutagenic] | ||
| TA1535 | Without | [Data to be generated] | [Mutagenic/Non-mutagenic] | |
| With | [Data to be generated] | [Mutagenic/Non-mutagenic] | ||
| TA1537 | Without | [Data to be generated] | [Mutagenic/Non-mutagenic] | |
| With | [Data to be generated] | [Mutagenic/Non-mutagenic] | ||
| E. coli WP2 uvrA | Without | [Data to be generated] | [Mutagenic/Non-mutagenic] | |
| With | [Data to be generated] | [Mutagenic/Non-mutagenic] | ||
| Telmisartan | TA98, TA100, TA1535, TA1537, E. coli WP2 uvrA | With & Without | No evidence of mutagenicity | Non-mutagenic |
| Positive Controls | Appropriate for each strain | With & Without | Significant increase in revertant colonies | Valid Assay |
| Negative Control | Vehicle | With & Without | Baseline revertant colonies | Valid Assay |
Table 2: In Vitro Micronucleus Test
| Test Article | Cell Line | Treatment Duration (hours) | Metabolic Activation (S9) | Concentration Range (µg/mL) | % Micronucleated Cells (Mean ± SD) | Cytotoxicity (% Cell Viability) | Conclusion |
| This compound Impurity | Human Lymphocytes or CHO | 3 - 6 | Without | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Clastogenic/Aneugenic/Non-genotoxic] |
| 3 - 6 | With | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Clastogenic/Aneugenic/Non-genotoxic] | ||
| 24 | Without | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Clastogenic/Aneugenic/Non-genotoxic] | ||
| Telmisartan | Human Lymphocytes | Not specified | Not specified | Not specified | No significant increase in chromosomal aberrations | Not specified | Non-clastogenic[7] |
| Positive Controls | Mitomycin C (without S9), Cyclophosphamide (with S9) | Appropriate | With & Without | Appropriate | Significant increase in micronucleated cells | Moderate | Valid Assay |
| Negative Control | Vehicle | Appropriate | With & Without | N/A | Baseline micronucleated cells | >90% | Valid Assay |
Table 3: In Vivo Micronucleus Test
| Test Article | Species/Strain | Sex | Route of Administration | Dose Levels (mg/kg/day) | Sampling Time (hours) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) in Bone Marrow (Mean ± SD) | Conclusion |
| This compound Impurity | Mouse or Rat | Male & Female | Oral (gavage) | [Data to be generated] | 24, 48 | [Data to be generated] | [Genotoxic/Non-genotoxic] |
| Telmisartan | Not specified | Not specified | Not specified | Not specified | Not specified | Showed a statistically significant increase in micronuclei in an in vivo study in patients treated with the drug.[8] | Potentially genotoxic in vivo |
| Positive Control | Cyclophosphamide | Male & Female | Oral (gavage) | Appropriate | 24 | Significant increase in MN-PCE | Valid Assay |
| Negative Control | Vehicle | Male & Female | Oral (gavage) | N/A | 24, 48 | Baseline MN-PCE | Valid Assay |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on OECD guidelines and standard practices in genetic toxicology.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the potential of the test article to induce gene mutations in bacteria.[9]
Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test measures the ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[9][10]
Methodology:
-
Strains: A minimum of five strains are used, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.[10]
-
Procedure (Plate Incorporation Method):
-
The test article, dissolved in a suitable solvent, is mixed with the bacterial culture and molten top agar.
-
This mixture is poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative (vehicle) control plates. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration.
In Vitro Micronucleus Assay
Objective: To detect the potential of a test article to induce chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity).[11][12][13]
Principle: This assay identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. These micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[14]
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.[15]
-
Treatment: Cells are exposed to at least three concentrations of the test article for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.[15]
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[12][13]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[15]
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[11][12]
-
Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to the negative control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.
In Vivo Micronucleus Assay
Objective: To determine if a test article induces chromosomal damage or affects the mitotic apparatus in the bone marrow of rodents.[16][17]
Principle: The assay quantifies the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow or peripheral blood of treated animals. An increase in the frequency of micronucleated cells indicates that the substance has caused chromosomal damage.[14][16]
Methodology:
-
Species: Typically, mice or rats are used.[17]
-
Administration: The test article is administered, usually via the clinical route of exposure, at three dose levels.
-
Dose Selection: Doses are selected based on a preliminary toxicity study and should include a maximum tolerated dose.
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration.
-
Slide Preparation and Analysis: Bone marrow smears are prepared, stained, and at least 2000 PCEs per animal are scored for the presence of micronuclei.
-
Data Analysis: The frequency of MN-PCEs in treated groups is compared to the vehicle control group. A statistically significant and dose-related increase in the frequency of MN-PCEs is considered a positive result.
Visualizations
The following diagrams illustrate the workflows for the described genotoxicity assays.
Caption: Genotoxicity testing workflow for a pharmaceutical impurity.
Caption: Workflow for the Ames Test.
Caption: Workflow for the in vitro micronucleus assay.
Conclusion
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. This compound | C33H31N5O | CID 11978018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxic evaluation of five Angiotesin II receptor blockers: in vivo and in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. criver.com [criver.com]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Micronucleus test - Wikipedia [en.wikipedia.org]
- 15. criver.com [criver.com]
- 16. criver.com [criver.com]
- 17. inotiv.com [inotiv.com]
Spectroscopic comparison of Telmisartan and its amide derivative
A comprehensive spectroscopic comparison of the widely-used antihypertensive drug, Telmisartan, and its primary amide derivative is presented. This guide offers researchers, scientists, and drug development professionals a detailed analysis of the structural differences reflected in their spectroscopic signatures. By examining their UV-Vis, FT-IR, and NMR spectra, we can elucidate the key transformations at the molecular level, providing valuable insights for analytical method development, impurity profiling, and quality control.
Telmisartan, a potent angiotensin II receptor blocker, is chemically known as 2-(4-{[4-methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid.[1] Its amide derivative, 2-(4-{[4-methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzamide, represents a key related substance. The primary structural difference lies in the terminal functional group of the biphenyl moiety: a carboxylic acid in Telmisartan is replaced by a carboxamide in its derivative. This seemingly subtle change induces significant shifts in their respective spectroscopic profiles.
Unveiling the Molecular Fingerprints: A Comparative Analysis
The spectroscopic data for Telmisartan and its amide derivative are summarized below. While extensive experimental data is available for Telmisartan, the data for its amide derivative is primarily inferred based on the functional group transformation, supplemented by available information.
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Telmisartan | 0.1 N NaOH | 234, 296.5 | Not specified |
| Telmisartan Amide | Methanol | ~296 | Not specified |
Note: The λmax for Telmisartan can vary depending on the solvent and pH due to the presence of the carboxylic acid and benzimidazole groups.[2][3] The amide derivative is expected to have a similar λmax as the core chromophore remains unchanged.
Table 2: FT-IR Spectroscopic Data (Characteristic Peaks)
| Functional Group | Telmisartan (cm⁻¹) | This compound (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | ~3400 (broad) | Absent | Stretching |
| C=O (Carboxylic Acid) | ~1697 | Absent | Stretching |
| N-H (Amide) | Absent | ~3400-3200 (two bands) | Stretching |
| C=O (Amide I) | Absent | ~1680-1650 | Stretching |
| N-H (Amide II) | Absent | ~1640-1550 | Bending |
| C-N (Amide III) | Absent | ~1400-1200 | Stretching |
| Aromatic C-H | ~3100-3000 | ~3100-3000 | Stretching |
| Aliphatic C-H | ~2960-2850 | ~2960-2850 | Stretching |
| C=N, C=C (Aromatic) | ~1600-1450 | ~1600-1450 | Stretching |
Note: The FT-IR spectrum of Telmisartan is characterized by a broad O-H stretch from the carboxylic acid and a sharp C=O stretch.[4][5][6] In the amide derivative, these are replaced by the characteristic N-H and amide I and II bands.
Table 3: ¹H NMR Spectroscopic Data (Key Chemical Shifts in CDCl₃)
| Proton Environment | Telmisartan (δ, ppm) | This compound (δ, ppm) | Multiplicity |
| COOH | ~10-12 | Absent | Singlet (broad) |
| Aromatic Protons | ~7.2-8.2 | ~7.2-8.2 | Multiplets |
| Methylene (-CH₂-) | ~5.5 | ~5.5 | Singlet |
| Benzimidazole N-CH₃ | ~3.8 | ~3.8 | Singlet |
| Propyl -CH₂- | ~2.8 | ~2.8 | Triplet |
| Propyl -CH₂- | ~1.8 | ~1.8 | Sextet |
| Propyl -CH₃ | ~1.0 | ~1.0 | Triplet |
| Aromatic -CH₃ | ~2.6 | ~2.6 | Singlet |
| Amide -NH₂ | Absent | ~5.5-7.5 (broad) | Singlet |
Note: The most significant difference in the ¹H NMR spectra is the disappearance of the carboxylic acid proton signal in Telmisartan and the appearance of the two amide proton signals in its derivative.
Table 4: ¹³C NMR Spectroscopic Data (Key Chemical Shifts in CDCl₃)
| Carbon Environment | Telmisartan (δ, ppm) | This compound (δ, ppm) |
| C=O (Carboxylic Acid) | ~172 | Absent |
| C=O (Amide) | Absent | ~168 |
| Aromatic Carbons | ~110-155 | ~110-155 |
| Methylene (-CH₂-) | ~47 | ~47 |
| Benzimidazole N-CH₃ | ~33 | ~33 |
| Propyl Carbons | ~14, 22, 30 | ~14, 22, 30 |
| Aromatic -CH₃ | ~21 | ~21 |
Note: The key differentiator in the ¹³C NMR spectra is the chemical shift of the carbonyl carbon, which appears at a slightly different position for the carboxylic acid and the amide.
Experimental Corner: Protocols for Spectroscopic Analysis
To obtain the comparative data presented, the following experimental protocols can be employed:
UV-Visible Spectroscopy
-
Sample Preparation: Prepare stock solutions of Telmisartan and its amide derivative (100 µg/mL) in a suitable solvent such as methanol or 0.1N NaOH.
-
Working Solutions: From the stock solutions, prepare a series of dilutions (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Scan the prepared solutions over a wavelength range of 200-400 nm against a solvent blank.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) for each compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use the solid samples of Telmisartan and its amide derivative directly. Prepare KBr pellets by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Utilize an FT-IR spectrometer.
-
Measurement: Record the infrared spectra in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of Telmisartan and its amide derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Employ a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Assign the chemical shifts to the respective protons and carbons in the molecular structures.
Visualizing the Workflow
The logical flow of the spectroscopic comparison is illustrated in the diagram below.
Caption: Workflow for the spectroscopic comparison of Telmisartan and its amide derivative.
This comprehensive guide provides a foundational understanding of the spectroscopic differences between Telmisartan and its amide derivative. The provided data and protocols serve as a valuable resource for researchers in the pharmaceutical sciences, enabling more accurate and efficient analysis of these compounds.
References
A Comparative Guide to the Determination of Relative Response Factor for Telmisartan Amide
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring the safety and efficacy of therapeutic products. This guide provides a comparative analysis of the determination of the Relative Response Factor (RRF) for Telmisartan Amide, a known impurity of the antihypertensive drug Telmisartan. This document outlines the established High-Performance Liquid Chromatography (HPLC) method, compares it with alternative techniques, and provides detailed experimental protocols and data to support analytical method development and validation.
Introduction to Relative Response Factor (RRF)
High-Performance Liquid Chromatography (HPLC) for this compound (Impurity F)
The primary analytical technique for the separation and quantification of Telmisartan and its related substances, including this compound (designated as Impurity F in the European Pharmacopoeia), is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3]
Experimental Protocol for RRF Determination via HPLC
This protocol is based on a validated stability-indicating HPLC method for Telmisartan and its impurities.[2]
1. Materials and Reagents:
-
Telmisartan Reference Standard (RS)
-
This compound (Impurity F) Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm)[2]
-
Mobile Phase A: 0.05% Trifluoroacetic acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Elution: A time-based gradient program is employed to ensure the separation of all impurities.[2]
-
Flow Rate: 0.8 mL/min[2]
-
Column Temperature: 25 °C[2]
-
Detection Wavelength: 230 nm[2]
-
Injection Volume: 10 µL[2]
3. Standard and Sample Preparation:
-
Diluent: Methanol[2]
-
Telmisartan Standard Stock Solution: Accurately weigh and dissolve Telmisartan RS in the diluent to obtain a known concentration (e.g., 300 µg/mL).[2]
-
This compound Standard Stock Solution: Accurately weigh and dissolve this compound RS in the diluent to prepare a stock solution.
-
Linearity Solutions: Prepare a series of at least five concentrations of both Telmisartan and this compound, ranging from the Limit of Quantification (LOQ) to approximately 150% of the target impurity concentration. These solutions are prepared by diluting the respective stock solutions with the diluent.
4. RRF Calculation (Slope Method):
-
Inject the linearity solutions for both Telmisartan and this compound into the HPLC system.
-
For each compound, plot a calibration curve of peak area versus concentration.
-
Determine the slope of the linear regression line for both Telmisartan and this compound.[2]
-
Calculate the RRF using the following formula:
RRF = (Slope of this compound) / (Slope of Telmisartan)
Data Presentation
While a specific, universally published RRF value for this compound was not found in the searched literature, the methodology for its determination is well-established.[2] The following table illustrates the expected data structure from an RRF determination experiment.
| Analyte | Concentration Range (µg/mL) | Slope (Area/Concentration) | R-squared (R²) | Relative Response Factor (RRF) |
| Telmisartan | LOQ - 1.5 | Experimental Value | > 0.99 | 1.00 (by definition) |
| This compound | LOQ - 1.5 | Experimental Value | > 0.99 | Calculated Value |
Note: The actual RRF value is dependent on the specific experimental conditions and detector response.
Comparison with Alternative Analytical Methods
While HPLC is the most common method, Ultra-Performance Liquid Chromatography (UPLC) presents a significant alternative for the analysis of Telmisartan and its impurities.
| Feature | HPLC Method | UPLC Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase with larger particle sizes (3-5 µm). | Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm), enabling higher resolution and faster analysis times.[4][5] |
| Run Time | Longer analysis times, typically in the range of 30-60 minutes for complex impurity profiles.[2] | Significantly shorter run times, often reducing analysis time by a factor of 5-10 compared to HPLC.[4][6] |
| Solvent Consumption | Higher due to longer run times and higher flow rates. | Lower solvent consumption per analysis, leading to cost savings and reduced environmental impact.[4] |
| Resolution | Good resolution for most Telmisartan impurities.[2] | Superior resolution and peak efficiency due to smaller particle size, allowing for better separation of closely eluting impurities.[5] |
| System Pressure | Operates at lower backpressures. | Requires specialized equipment capable of handling much higher backpressures. |
| Sensitivity | Good sensitivity for impurity detection. | Often provides higher sensitivity due to sharper peaks.[6] |
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for RRF determination and the logical relationship in the RRF calculation.
Caption: Experimental workflow for the determination of the Relative Response Factor.
References
- 1. veeprho.com [veeprho.com]
- 2. chemmethod.com [chemmethod.com]
- 3. drugfuture.com [drugfuture.com]
- 4. lcms.cz [lcms.cz]
- 5. Development and optimization of a multivariate RP-UPLC method for determination of telmisartan and its related substances by applying a two-level factorial design approach: application to quality control study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Inter-laboratory Analysis of Telmisartan Amide
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Telmisartan Amide, a significant impurity of the antihypertensive drug Telmisartan. The information is curated for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods. While direct inter-laboratory comparison studies on this compound are not publicly available, this document synthesizes data from various validated analytical methods published in scientific literature, offering a comparative overview of their performance.
This compound, chemically known as 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl] methyl}phenyl)benzamide, is recognized as Telmisartan EP Impurity F.[1] Its monitoring and control are crucial for ensuring the quality and safety of Telmisartan drug substances and products.
Quantitative Performance Data
The following tables summarize the key performance parameters of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods reported for the analysis of Telmisartan and its impurities, including this compound. These parameters are essential for evaluating the reliability, sensitivity, and accuracy of an analytical method.
Table 1: Comparison of HPLC Method Performance for Telmisartan Impurity Analysis
| Parameter | Method A | Method B | Method C |
| Principle | RP-HPLC | RP-HPLC | RP-HPLC |
| Column | Symmetry shield RP8 (150 mm x 4.6 mm, 3.5 µm)[2] | C18 column[3] | RP18 column (250×4.6mm)[4] |
| Mobile Phase | Gradient elution with 0.05% trifluoroacetic acid and acetonitrile[2] | Methanol:water (90:10)[3] | 0.025M potassium dihydrogen phosphate : acetonitrile : methanol (45:50:5)[4] |
| Detection | UV at 230 nm[2] | UV at 291 nm[3] | UV at 216 nm[4] |
| Linearity Range | Not specified for individual impurities | 5-40 µg/ml (for Telmisartan)[3] | 100-500 ng/ml (for Telmisartan)[4] |
| LOD | 0.01-0.02 (% w/w) for various impurities[2] | 0.052 µg/mL (for Telmisartan)[3] | 27 ng/ml (for Telmisartan)[4] |
| LOQ | 0.03-0.05 (% w/w) for various impurities[2] | 0.16 µg/mL (for Telmisartan)[3] | 83 ng/ml (for Telmisartan)[4] |
| Accuracy (% Recovery) | Evaluated at three levels (LOQ, 100%, 150%)[2] | 100.145% (for Telmisartan)[3] | Within range[4] |
| Precision (%RSD) | Evaluated for intermediate precision[2] | Intra-day: 0.142%, Inter-day: 0.333% (for Telmisartan)[3] | Within limits[4] |
Table 2: Performance Data from a UPLC Method for Telmisartan and Chlorthalidone Impurities
| Parameter | UPLC Method D |
| Principle | UPLC |
| Column | Acquity BEH Shield-RP18, 100 x 2.1 mm, 1.7 µm[5] |
| Mobile Phase | Gradient elution (details not fully specified in abstract) |
| Detection | Not specified in abstract |
| Precision (%RSD) | Intra-day and inter-day precision < 4.0% for spiked impurities[5] |
| Accuracy (% Recovery) | 85.0% to 115.0% for Telmisartan impurities[5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data tables. These protocols provide a step-by-step guide for sample preparation and chromatographic analysis.
Method A: Stability-Indicating RP-HPLC Method [2]
-
Instrumentation: Shimadzu HPLC system (Model: LC2010 CHT) with a quaternary gradient and UV/Photo diode array detector.
-
Column: Symmetry shield RP8 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.05% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient program was used.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detector Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample was prepared at a concentration of 300 µg/mL in methanol as a diluent.
Method B: RP-HPLC Method for Bulk Telmisartan [3]
-
Instrumentation: RP-HPLC with UV-Vis Spectrophotometer.
-
Column: C18 column.
-
Mobile Phase: A mixture of methanol and water in a 90:10 ratio.
-
Flow Rate: 1 mL/min.
-
Detector Wavelength: 291 nm.
-
Sample Preparation: The method was developed for the estimation of Telmisartan in bulk form.
Method C: RP-HPLC Method for Telmisartan in Bulk and Tablet Dosage Forms [4]
-
Instrumentation: HPLC system with UV detection.
-
Column: RP18 column (250×4.6mm).
-
Mobile Phase: A mixture of 0.025M potassium dihydrogen phosphate, acetonitrile, and methanol in a 45:50:5 ratio.
-
Flow Rate: 1 ml/min.
-
Detector Wavelength: 216 nm.
Workflow and Process Diagrams
The following diagrams, generated using the DOT language, illustrate the typical workflows for the analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Caption: Key parameters for analytical method validation as per ICH guidelines.[2]
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of validated Ultra-Performance Liquid Chromatography (UPLC) methods for the determination of related substances in Telmisartan. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable, robust, and accurate analytical method in compliance with regulatory requirements. The information presented is based on a thorough review of published experimental data.
I. Comparison of Validated UPLC Methods
The selection of an appropriate UPLC method is critical for ensuring the quality and safety of Telmisartan drug substances and products. The following table summarizes the chromatographic conditions of various validated UPLC methods, offering a side-by-side comparison to aid in method selection.
Table 1: Comparison of Chromatographic Conditions for Telmisartan Related Substances Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)[1] | Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm)[2] | Symmetry shield RP 8 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Gradient Programme of Solvents A and B[1] | 0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt and 1 mL of triethyl amine in water, pH 4.5[2] | 0.05% trifluoroacetic acid |
| Mobile Phase B | Not Specified | Not Specified | Acetonitrile |
| Gradient Program | Yes[1] | time (min)/% mobile phase B: 0/20, 2/30, 5/45, 8/55, 10/80, 14/80, 14.1/20 and 18/20[2] | Gradient Elution |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Detection Wavelength | 290 nm[1][2] | 290 nm[2] | 230 nm[3] |
| Column Temperature | Not Specified | 25°C[2] | Not Specified |
| Injection Volume | Not Specified | 3 µL[2] | Not Specified |
| Run Time | Within 10 min[1] | 18 min[2] | Not Specified |
II. Performance Comparison of Validated Methods
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[4] The following table summarizes key validation parameters from different studies, providing a quantitative comparison of their performance. The parameters are in accordance with the International Conference on Harmonisation (ICH) guidelines.[4][5]
Table 2: Comparison of Method Validation Parameters
| Parameter | Method A | Method B | Acceptance Criteria (as per ICH) |
| Linearity (r²) | > 0.999 | 0.9987[6] | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.26–101.26%[7] | Typically 80-120% for impurities |
| Precision (% RSD) | < 2.0% | < 2.0%[8] | ≤ 15% for impurities at the limit |
| LOD | 0.01% (w/w) for most impurities[3] | Not Specified | To be determined |
| LOQ | 0.03% (w/w) for most impurities[3] | Not Specified | To be determined |
| Robustness | Unaffected by small, deliberate variations[4] | Unaffected by small, deliberate variations[9] | %RSD should be within acceptable limits |
III. Experimental Protocols
This section provides a detailed, representative experimental protocol for the validation of a UPLC method for Telmisartan related substances.
A. Forced Degradation Studies
Forced degradation studies are undertaken to demonstrate the stability-indicating nature of the analytical method.[10]
-
Acid Degradation: Telmisartan solution (1 mg/mL) is treated with 0.1 M HCl and heated at 80°C for 2 hours.[6] The solution is then neutralized with 0.1 M NaOH.
-
Base Degradation: Telmisartan solution (1 mg/mL) is treated with 0.1 M NaOH and heated at 80°C for 2 hours.[6] The solution is then neutralized with 0.1 M HCl.
-
Oxidative Degradation: Telmisartan solution (1 mg/mL) is treated with 30% hydrogen peroxide at room temperature for 24 hours.[6]
-
Thermal Degradation: Telmisartan solid drug substance is kept in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: Telmisartan solid drug substance is exposed to UV light (254 nm) and cool, white fluorescent light in a photostability chamber.
B. Method Validation Protocol
The validation of the UPLC method is performed according to ICH Q2(R1) guidelines.[4]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, is demonstrated by comparing the chromatograms of blank, placebo, standard Telmisartan, and spiked samples.[9] The peak purity of Telmisartan in the stressed samples is also evaluated.
-
Linearity: Linearity is established by preparing a series of at least five concentrations of Telmisartan and its related substances, typically ranging from the limit of quantification (LOQ) to 150% of the specification limit. The calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) and y-intercept are calculated.
-
Accuracy: The accuracy of the method is determined by recovery studies.[9] A known amount of related substances is spiked into the sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample solution on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or using different equipment. The %RSD is calculated to determine the variability.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase, column temperature, and flow rate, and observing the effect on the system suitability parameters.[4][9]
IV. Workflow and Pathway Diagrams
The following diagrams illustrate the overall workflow of UPLC method validation and a conceptual signaling pathway for Telmisartan's primary mechanism of action.
Caption: UPLC Method Validation Workflow.
Caption: Telmisartan's Mechanism of Action.
References
- 1. [PDF] Stability indicating UPLC Method for the Estimation of Telmisartan Related Substances in Tablets Formulation | Semantic Scholar [semanticscholar.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemmethod.com [chemmethod.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. longdom.org [longdom.org]
- 7. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Forced Degradation Studies for Telmisartan and Hydrochlorothiazide - ProQuest [proquest.com]
A Comparative Analysis of Telmisartan Impurities in Diverse Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of impurities found in different pharmaceutical formulations of Telmisartan, an angiotensin II receptor blocker widely used in the management of hypertension. Understanding the impurity profile of a drug product is critical for ensuring its safety, efficacy, and stability. This document summarizes quantitative data from various studies, details the experimental protocols used for impurity analysis, and visualizes key processes and pathways to support research and development in this area.
Comparative Analysis of Impurity Levels
The presence and quantity of impurities in Telmisartan formulations can vary depending on the manufacturing process, storage conditions, and the specific formulation excipients used. The tables below summarize findings from multiple studies that have quantified impurities in both bulk drug substances and commercial tablet formulations.
Table 1: Comparison of Telmisartan Impurities in Different Generic Formulations Compared to the Brand Product
| Impurity | Brand Product (Micardis®) | Generic Formulation A | Generic Formulation B | Generic Formulation C | Specification Limit (USP/EP) |
| Telmisartan Related Compound A | < 0.05% | 0.08% | < 0.05% | 0.12% | NMT 0.2% |
| Telmisartan Related Compound B | < 0.05% | < 0.05% | 0.06% | 0.09% | NMT 0.2% |
| Other individual unknown impurities | < 0.10% | 0.15% | 0.11% | 0.20% | NMT 0.10% |
| Total Impurities | < 0.20% | 0.35% | 0.22% | 0.45% | NMT 0.5% |
Note: Data is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact impurity levels in any specific batch of the mentioned products. NMT: Not More Than.
Table 2: Genotoxic Impurities in Telmisartan Formulations
| Genotoxic Impurity | Formulation Type | Concentration | Method of Analysis |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | Bulk Drug Substance | < 0.03 ppm | LC-MS/MS |
| N-Nitrosodiethylamine (NDEA) | Tablets | < 0.03 ppm | LC-MS/MS |
| 2-Methyl-6-nitro aniline | Bulk Drug Substance | < 0.1 µg/ml | LC-MS/MS |
Experimental Protocols
Accurate determination of Telmisartan impurities relies on robust analytical methodologies. Below are detailed protocols for the key experiments commonly employed.
High-Performance Liquid Chromatography (HPLC) for Related Substances
This method is widely used for the separation, identification, and quantification of known and unknown impurities in Telmisartan formulations.
-
Chromatographic System:
-
Column: Symmetry shield RP-8 (150 mm x 4.6 mm, 3.5 µm)[1].
-
Mobile Phase A: 0.05% Trifluoroacetic acid in water[1].
-
Mobile Phase B: Acetonitrile[1].
-
Gradient Program: A linear gradient program is typically used, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the impurities and the active pharmaceutical ingredient (API).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C[1].
-
Detector: UV-Visible detector at 230 nm[1].
-
-
Sample Preparation:
-
Standard Solution: A solution of Telmisartan reference standard and known impurity standards is prepared in methanol[1].
-
Sample Solution: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to a specified amount of Telmisartan is accurately weighed and dissolved in methanol, followed by sonication and filtration[2].
-
-
System Suitability:
-
The system is deemed suitable for use if the resolution between Telmisartan and its closely eluting impurities is greater than 1.5, and the tailing factor for the Telmisartan peak is not more than 2.0.
-
Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling
UPLC offers higher resolution and sensitivity, and faster analysis times compared to conventional HPLC.
-
Chromatographic System:
-
Sample Preparation:
-
Similar to the HPLC method, with appropriate dilutions to match the sensitivity of the UPLC system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Genotoxic Impurities
This highly sensitive and specific technique is essential for the detection and quantification of trace-level genotoxic impurities.
-
Chromatographic System:
-
Column: Inert sustain AQ-C18 (250 × 4.6 mm, 5-µm)[4].
-
Mobile Phase A: Formic acid in water.
-
Mobile Phase B: Methanol and Acetonitrile mixture[4].
-
Gradient Program: A suitable gradient is used to separate the target genotoxic impurities from the drug substance and other components[4].
-
Flow Rate: 1.0 mL/min[4].
-
-
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode[4].
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for each impurity.
-
Visualizations
Experimental Workflow for Telmisartan Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in Telmisartan tablet formulations.
Caption: Workflow for Telmisartan Impurity Analysis.
Telmisartan Mechanism of Action: Angiotensin II Receptor Blockade
Telmisartan primarily exerts its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor. The signaling pathway is depicted below.
Caption: Telmisartan's blockade of the AT1 receptor signaling pathway.
By blocking the binding of angiotensin II to the AT1 receptor, Telmisartan prevents a cascade of physiological responses that would otherwise lead to an increase in blood pressure.[5][6] This includes the inhibition of vasoconstriction and the reduction of aldosterone secretion, which in turn decreases sodium and water retention.[6] Some research also suggests that Telmisartan may have additional effects through partial agonism of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[7]
References
- 1. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The angiotensin II type 1 receptor antagonist telmisartan inhibits cell proliferation and tumor growth of esophageal adenocarcinoma via the AMPKa/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Telmisartan? [synapse.patsnap.com]
- 7. Telmisartan downregulates angiotensin II type 1 receptor through activation of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic comparison of Telmisartan and potential active impurities
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of the angiotensin II receptor blocker, telmisartan, and its potential process- and degradation-related impurities. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical sciences.
Executive Summary
Telmisartan is a widely prescribed antihypertensive agent with a well-characterized pharmacokinetic profile. It exhibits a long terminal elimination half-life, supporting once-daily dosing. The primary route of metabolism for telmisartan is glucuronidation to an inactive metabolite. While numerous potential impurities of telmisartan have been identified and are controlled for in pharmaceutical manufacturing, there is a notable absence of publicly available data on their pharmacokinetic properties and pharmacological activity. This guide summarizes the known pharmacokinetic parameters of telmisartan and highlights the current data gap regarding its impurities.
Pharmacokinetic Comparison
The following table summarizes the key pharmacokinetic parameters for telmisartan based on data from studies in healthy volunteers and hypertensive patients. It is important to note that no publicly available pharmacokinetic data (Cmax, Tmax, AUC, half-life) exists for the potential active impurities of telmisartan. These impurities are primarily monitored for quality and safety in the final drug product.
| Pharmacokinetic Parameter | Telmisartan | Potential Active Impurities |
| Peak Plasma Concentration (Cmax) | Dose-dependent; greater than proportional increases with increasing doses. For an 80 mg dose, Cmax is approximately 812-855 ng/mL.[1] | No data available. |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours.[2][3] | No data available. |
| Area Under the Curve (AUC) | Dose-dependent; greater than proportional increases with increasing doses. For an 80 mg dose, AUC0-72h is approximately 3785-4181 ng·h/mL.[1] | No data available. |
| Elimination Half-Life (t½) | Approximately 24 hours; the longest among angiotensin II receptor blockers.[3] | No data available. |
| Bioavailability | Dose-dependent; approximately 42% for a 40 mg dose and 58% for a 160 mg dose.[3] | No data available. |
| Metabolism | Primarily metabolized via glucuronidation to a pharmacologically inactive acylglucuronide. The cytochrome P450 system is not involved.[2] | No data available. |
| Excretion | Predominantly excreted unchanged in the feces via biliary excretion.[2] | No data available. |
Experimental Protocols
The pharmacokinetic parameters of telmisartan are typically determined through in vivo studies in animal models (e.g., rats) and human clinical trials. A standard experimental workflow for such a study is outlined below.
Bioanalytical Method for Telmisartan Quantification in Plasma
A common and validated method for quantifying telmisartan in biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a protein precipitating agent, such as acetonitrile or methanol, to remove proteins that can interfere with the analysis.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are used to further clean up the sample and concentrate the analyte of interest (telmisartan).
-
Reconstitution: The dried extract is reconstituted in the mobile phase before injection into the HPLC system.
Chromatographic Conditions (Example):
-
Column: A reversed-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed in a gradient or isocratic elution mode.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 296 nm) or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is used.
Method Validation:
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.
Signaling Pathways and Experimental Workflows
Telmisartan's Mechanism of Action
Telmisartan is a selective antagonist of the angiotensin II type 1 (AT₁) receptor. By blocking the binding of angiotensin II to the AT₁ receptor, it inhibits vasoconstriction and aldosterone release, leading to a reduction in blood pressure.
Caption: Mechanism of action of Telmisartan in the Renin-Angiotensin System.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical or clinical pharmacokinetic study of an oral drug like telmisartan.
Caption: A typical experimental workflow for a pharmacokinetic study.
Conclusion
Telmisartan has a well-defined pharmacokinetic profile characterized by a long half-life and metabolism to an inactive glucuronide conjugate. In contrast, there is a significant lack of publicly available pharmacokinetic and pharmacodynamic data for its known impurities. This data gap underscores the importance of robust analytical methods to control these impurities in the final drug product to ensure its quality, safety, and efficacy. Future research focusing on the potential biological activities and in vivo disposition of these impurities would be valuable for a more comprehensive understanding of the overall pharmacological profile of telmisartan formulations.
References
Safety Operating Guide
Proper Disposal of Telmisartan Amide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel or uncharacterized compounds like Telmisartan Amide is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a cautious approach, treating the substance as potentially hazardous, is imperative.[1] This guide provides a procedural framework for the safe handling and disposal of this compound in a research setting, drawing upon general principles for pharmaceutical and chemical waste management.
Immediate Safety and Handling
Before initiating any disposal procedures, a preliminary hazard assessment based on the known properties of the parent compound, Telmisartan, and the amide functional group should be conducted. All personnel involved in the handling and disposal of this compound waste must be equipped with the appropriate Personal Protective Equipment (PPE).[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection.[1] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene).[1] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical permeation should be worn and fully buttoned.[1] |
| Respiratory Protection | N95 Respirator or Higher | Required if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must adhere to institutional, local, and federal regulations.[2] The following steps provide a general operational plan for its disposal as a potentially hazardous chemical waste.
-
Segregation: Isolate all waste containing this compound. This includes the pure compound, solutions, contaminated consumables (e.g., pipette tips, weighing boats), and personal protective equipment (PPE).[1][3] Never mix incompatible waste types.[1]
-
Containerization: Collect all this compound waste in a dedicated, clearly labeled, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[4][5][6] The container should not be filled beyond three-quarters full to allow for expansion.[5]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the name "this compound," the approximate quantity, and the date of accumulation.[5][6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5][6] Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.[5]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7] Do not dispose of this compound down the drain or in the regular solid waste.[1][8][9] Most pharmaceutical waste is incinerated at a licensed medical incineration site.[10]
Spill Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[1]
-
Evacuate and Notify: Alert others in the immediate area and evacuate if necessary. Inform the relevant safety officer or your supervisor.[1]
-
Containment: If it is safe to do so, contain the spill using an appropriate absorbent material.[3]
-
Cleanup: Wearing appropriate PPE, carefully clean the spill area. All cleaning materials must also be disposed of as hazardous waste.[1][3]
Regulatory Framework
The disposal of pharmaceutical and chemical waste is regulated by multiple federal and state agencies. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous pharmaceutical waste.[4][11]
-
Environmental Protection Agency (EPA): Sets federal guidelines for the safe management of hazardous waste.[10][12]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances. While this compound is not currently a controlled substance, it is good practice to be aware of these regulations.[4]
In 2019, the EPA finalized a new rule, often referred to as Subpart P, that provides healthcare-specific requirements for managing hazardous waste pharmaceuticals. A key component of this rule is the ban on flushing hazardous waste pharmaceuticals down drains.[10]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 9. acs.org [acs.org]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Telmisartan Amide
Essential Safety and Handling Guide for Telmisartan Amide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is vital for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Control
This compound is an impurity of Telmisartan and should be handled with caution, assuming a similar toxicological profile to the active pharmaceutical ingredient. Primary hazards include potential reproductive toxicity and organ damage with prolonged exposure.
Personal Protective Equipment (PPE) Protocol
A comprehensive approach to personal protection is necessary when handling this compound in powder or solution form. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Skin and Body Protection | Respiratory Protection |
| Weighing/Dispensing Powder | Safety glasses with side shields or tightly fitting safety goggles.[1][2] | Nitrile or butyl rubber gloves inspected prior to use.[1][2] | Laboratory coat or fire/flame resistant and impervious clothing.[1][2] | Recommended if dust is generated or ventilation is inadequate; use a dust respirator or a tight-fitting full-face respirator with HEPA filters for spills.[2] |
| Preparing Solutions | Safety glasses with side shields or goggles.[2] | Nitrile or other impervious gloves.[2] | Laboratory coat.[2] | Generally not required with adequate local exhaust ventilation.[2] |
| General Handling | Safety glasses with side shields.[2][3] | Suitable gloves.[2][3] | Protective clothing.[2][3] | Not normally necessary under standard laboratory conditions with good ventilation.[2][3] |
| Cleaning Spills | Chemical splash goggles or a full-face shield.[2] | Nitrile or other impervious gloves.[2] | Disposable coveralls of low permeability may be necessary for larger spills.[2] | A tight-fitting full-face respirator with HEPA filters may be required.[2] |
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound.[1] In the absence of a defined OEL, a control banding approach based on the compound's potency and toxicological profile is recommended. Given Telmisartan's known hazards, it should be handled with a high degree of containment.[4] For Telmisartan, some internal guidelines suggest a Time-Weighted Average (TWA) of 1000 micrograms/m³ and a Short-Term Exposure Limit (STEL) of 500 micrograms/m³.[2]
Operational Plan: Step-by-Step Guidance
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A laboratory fume hood or other form of local exhaust ventilation is recommended to control airborne exposure.[1][5]
Handling Procedures
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in areas where this compound is handled.[2][3]
-
Hand Washing: Wash hands thoroughly before breaks and immediately after handling the product.[1][2][3]
-
Avoid Dust Formation: When handling the solid form, take care to avoid generating dust.[5]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Refer to the manufacturer's certificate for specific storage and transport temperature conditions.[3]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.[6]
First-Aid Measures
-
Inhalation: If breathing is difficult, remove the person to fresh air and keep them at rest in a comfortable position for breathing.[1] If symptoms develop or persist, call a physician.[1]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] Consult a doctor if irritation persists.[1][5]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[1] Consult a doctor.[1]
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Product: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with a flue gas scrubber.[6]
-
Contaminated PPE and Materials: Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed bag and disposed of as chemical waste according to your institution's and local regulations.[2]
-
Empty Containers: Empty vials should be triple-rinsed with a suitable solvent, with the rinsate collected as liquid waste.[4] The rinsed vials can then be disposed of according to laboratory protocols.[4] Alternatively, packaging can be punctured to make it unusable and then disposed of in a sanitary landfill.[6]
-
Environmental Precautions: Avoid discharge into drains, watercourses, or onto the ground.[1]
Experimental Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
